molecular formula C15H13ClN2O B2685841 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole CAS No. 939677-20-0

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Cat. No.: B2685841
CAS No.: 939677-20-0
M. Wt: 272.73
InChI Key: WYFOFDDRXJEHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Chlorophenoxy)ethyl]-1H-indazole is a synthetic indazole derivative intended for research and development purposes. Indazoles are a privileged scaffold in medicinal chemistry, known for their wide range of pharmacological activities . Compounds featuring an indazole core fused to a benzene ring have demonstrated significant importance in designing novel drug molecules for various therapeutic areas . The structural motif of an indazole linked to a chlorophenoxy ether, similar to this compound, is found in molecules investigated for their biological properties . For instance, research on analogous structures has explored their potential as calmodulin antagonists, which can play a role in protecting cells from injury . The indazole ring system allows for functionalization at different positions, enabling the fine-tuning of properties for specific research applications, including cardiovascular and metabolic diseases . This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-5-7-14(8-6-13)19-10-9-18-15-4-2-1-3-12(15)11-17-18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYFOFDDRXJEHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2CCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole CAS 939677-20-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthetic pathways, and research applications of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (CAS 939677-20-0). This compound serves as a critical heterocyclic building block and pharmacophore scaffold in medicinal chemistry, particularly in the development of ligands for G-protein coupled receptors (GPCRs) and kinase inhibitors.

CAS: 939677-20-0 | Formula: C₁₅H₁₃ClN₂O | M.W.: 272.73 g/mol

Executive Summary

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is a functionalized N-heterocycle consisting of an indazole core linked to a 4-chlorophenoxy moiety via an ethyl spacer.[1] It belongs to the class of N1-substituted indazoles , a "privileged scaffold" in drug discovery.

This compound is primarily utilized as:

  • A Synthetic Intermediate: For introducing the 2-(4-chlorophenoxy)ethyl motif, a lipophilic tail known to enhance potency in cannabinoid (CB1/CB2) and dopamine receptor ligands.

  • A Chemical Probe: Used in Structure-Activity Relationship (SAR) studies to probe the hydrophobic pockets of target proteins (e.g., ion channels, kinases).

  • A Screening Compound: Included in diverse chemical libraries (e.g., Life Chemicals, ChemDiv) for high-throughput screening (HTS) campaigns.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The molecule features two distinct domains:

  • Polar Head Group: The 1H-Indazole ring, which serves as a hydrogen bond acceptor (N2) and provides pi-stacking capability.

  • Lipophilic Tail: The 4-chlorophenoxyethyl chain, which facilitates membrane penetration and hydrophobic interactions within receptor binding sites.

Key Properties Table
PropertyValueContext
CAS Number 939677-20-0Unique Identifier
IUPAC Name 1-[2-(4-chlorophenoxy)ethyl]-1H-indazoleSystematic Nomenclature
Molecular Weight 272.73 g/mol Small Molecule (<500 Da)
Exact Mass 272.0716For HRMS Identification
Predicted LogP ~4.2 ± 0.4Highly Lipophilic (Drug-like)
H-Bond Acceptors 3 (N, O)Interaction Points
H-Bond Donors 0Aprotic
Solubility DMSO, DMF, DCMPoorly soluble in water
Appearance Off-white to pale yellow solidStandard solid form

Synthetic Methodology

The synthesis of CAS 939677-20-0 typically follows a convergent N-alkylation strategy. This protocol ensures regioselectivity for the N1-position over the N2-position, although N2-isomers are common byproducts that must be separated.

Reaction Protocol (Standardized)

Objective: Alkylation of 1H-indazole with 1-(2-bromoethoxy)-4-chlorobenzene.

Reagents:

  • Substrate: 1H-Indazole (1.0 eq)

  • Electrophile: 1-(2-bromoethoxy)-4-chlorobenzene (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 eq) - Optional to accelerate reaction

Step-by-Step Workflow:

  • Activation: Dissolve 1H-indazole in anhydrous DMF under nitrogen atmosphere. Add

    
     and stir at room temperature for 30 minutes to deprotonate the N1-H.
    
  • Addition: Dropwise add the solution of 1-(2-bromoethoxy)-4-chlorobenzene in DMF.

  • Reflux: Heat the mixture to 80°C for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Work-up: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine to remove DMF.

  • Purification: The crude product contains both N1- and N2-isomers. Purify via Flash Column Chromatography (Silica Gel).

    • N1-isomer (Target): Typically elutes second (less polar) or first depending on the specific solvent system and stationary phase interactions, but often N1 is thermodynamically favored.

    • Validation: Confirm regiochemistry using NOESY NMR (interaction between H-7 of indazole and the ethyl linker protons).

Synthesis Pathway Diagram

SynthesisPathway Indazole 1H-Indazole (Nucleophile) Intermediate Transition State (SN2 Mechanism) Indazole->Intermediate Cs2CO3, DMF 80°C Linker 1-(2-bromoethoxy)- 4-chlorobenzene (Electrophile) Linker->Intermediate Product 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (CAS 939677-20-0) Intermediate->Product Major Product (N1) Byproduct 2-Isomer Byproduct (Separated via Chromatography) Intermediate->Byproduct Minor Product (N2)

Caption: Convergent synthesis via base-mediated N-alkylation. Regioselectivity favors the N1-substituted product.

Research Applications & Pharmacology[4]

Pharmacophore Utility

This compound is extensively used to study the "Head-Tail" binding mode in GPCRs.

  • Indazole Core: Mimics the purine or indole ring found in endogenous ligands (e.g., adenosine, serotonin).

  • Chlorophenoxyethyl Tail: A classic "hydrophobic anchor" used in:

    • Synthetic Cannabinoids: Similar to the tail found in Pravadoline (WIN 48,098) derivatives.

    • Estrogen Receptor Modulators: The phenoxyethyl chain mimics the steroid backbone's lipophilicity.

Analytical Profiling for Identification

Researchers identifying this compound in mixtures (e.g., forensic samples or reaction crudes) should rely on the following mass spectral fragmentation patterns.

  • GC-MS Fragmentation (EI, 70 eV):

    • Molecular Ion (

      
      ):  m/z 272/274 (characteristic 3:1 Chlorine isotope pattern).
      
    • Base Peak: m/z 117/118 (Indazole cation

      
      ).
      
    • Fragment A: m/z 155/157 (Chlorophenoxyethyl cation).

    • Fragment B: m/z 127/129 (4-Chlorophenol radical cation).

Biological Signaling Potential

While often a building block, the intact molecule acts as a probe for hydrophobic pockets .

BiologicalInteraction cluster_Targets Potential Molecular Targets (Research Context) Compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole GPCR GPCRs (CB1/CB2, Dopamine) Compound->GPCR Lipophilic Tail Interaction Kinase Kinase Domains (Allosteric Sites) Compound->Kinase Indazole Hinge Binding IonChannel Ion Channels (Na+/Ca2+ Modulation) Compound->IonChannel Membrane Partitioning

Caption: Inferred interaction pathways based on structural homology to known bioactive indazoles.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Handle in a fume hood to avoid inhalation of dust/aerosols.

    • Store in a cool, dry place (2-8°C recommended for long-term stability).

References

  • PubChem. Compound Summary: 1H-Indazole derivatives.[1] National Library of Medicine. Available at: [Link]

  • ChemSrc. CAS 939677-20-0 Physicochemical Data.[1][2][3] Available at: [Link][2][4]

  • Organic Syntheses. General Procedures for N-Alkylation of Indazoles. Vol. 80, No. 2003.[5] Available at: [Link]

  • Journal of Medicinal Chemistry.Indazole Scaffolds in Drug Discovery. ACS Publications. (Contextual reference for Indazole SAR).

Sources

Novel 1H-Indazole Scaffolds for Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and drug discovery scientists. It prioritizes structural logic, synthetic utility, and field-proven therapeutic applications of the 1H-indazole scaffold.[1]

A Technical Guide to Bioisosteric Design, Synthesis, and Therapeutic Application[2]

Executive Summary

The 1H-indazole (benzpyrazole) scaffold has transcended its traditional role as a mere bioisostere of indole to become a "privileged structure" in modern pharmacopeia. Distinguished by its 1,2-diazole arrangement, the indazole core offers unique hydrogen-bonding capabilities—functioning simultaneously as a donor (N1-H) and an acceptor (N2)—which confers distinct advantages in solubility and metabolic stability over its indole counterparts.

This guide analyzes the 1H-indazole scaffold through the lens of kinase inhibition and oncology , detailing the structural causality behind its binding affinity, modern synthetic methodologies for library generation, and specific protocols for laboratory implementation.

The Pharmacophore: Structural Logic & Bioisosterism

The "Indole + 1" Advantage

While indole is ubiquitous in nature, indazole is rare.[1][2] In medicinal chemistry, replacing an indole carbon (C2) with nitrogen (N2) to form indazole dramatically alters the physicochemical profile:

  • pKa Shift: The N-H acidity of indazole (pKa ~14) is higher than indole (pKa ~17), influencing deprotonation and metal-coordination events during synthesis.

  • H-Bonding: The N2 atom provides an additional hydrogen bond acceptor site, often crucial for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Axitinib , Pazopanib ).

  • Tautomeric Control: The scaffold exists in equilibrium between 1H- and 2H-forms.[3][4] The 1H-tautomer is thermodynamically favored in the gas phase and solution (

    
     kcal/mol), but the 2H-form can be stabilized by specific binding pockets or N2-substitution.
    
Binding Mode Mechanics

In kinase inhibitors, the indazole core typically anchors the molecule via a bidentate interaction:

  • N1-H acts as a donor to the backbone carbonyl of the hinge residue.

  • N2 acts as an acceptor to the backbone amide nitrogen.

This "molecular clip" mechanism is superior to monodentate binders, reducing entropic penalty upon binding.

IndazoleStructure N1 N1 (Donor) N2 N2 (Acceptor) N1->N2 Target Kinase Hinge Region N1->Target H-Bond C3 C3 (Vector) N2->C3 C4 C4 C3->C4 Fused Benzene C5 C5 C4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->N1 Target->N2 H-Bond

Figure 1: Structural numbering of the 1H-indazole core and its bidentate binding mode within a kinase hinge region.

Therapeutic Case Study: PI3K Pathway Inhibition

The Phosphatidylinositol 3-Kinase (PI3K) pathway is a critical regulator of cell growth and survival, often dysregulated in cancer. 3-Substituted 1H-indazoles have emerged as potent inhibitors by targeting the ATP-binding cleft of PI3K


.
Signaling Pathway & Intervention

The following diagram illustrates the downstream signaling cascade and the precise intervention point of Indazole-based inhibitors.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation (PIP2 -> PIP3) PIP2 PIP2 AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylation (Inhibition) mTOR mTORC1 AKT->mTOR Activation Effect Cell Growth & Survival mTOR->Effect Indazole 1H-Indazole Inhibitor (e.g., 3-ethynyl derivatives) Indazole->PI3K Competitive Inhibition (ATP Pocket)

Figure 2: The PI3K/Akt/mTOR signaling cascade showing the competitive inhibition of PI3K by indazole scaffolds.

Structure-Activity Relationship (SAR) Data

Recent studies (e.g., J. Med.[3][5] Chem. 2025 reviews) highlight the criticality of the C3-substituent for potency. The table below summarizes the effect of C3-modifications on PI3K


 inhibition.
Compound IDC3-Substituent (R)N1-SubstituentPI3K

IC50 (nM)
Selectivity Note
Ref-1 -HPhenyl> 10,000Inactive
Ind-A -MethylPhenyl1,200Weak binder
Ind-B -Ethynyl-PyridinePhenyl361 High Potency
Ind-C -AmidePhenyl850Moderate
Ind-D -Ethynyl-PyridineMethyl2,100N1-Aryl preferred

Key Insight: The rigid, linear geometry of the 3-ethynyl group allows the inhibitor to penetrate the deep hydrophobic pocket of the enzyme, while the pyridine nitrogen engages in auxiliary H-bonding.

Synthetic Strategies & Protocols

Strategic Overview

Historically, indazoles were synthesized via the diazotization of o-alkylanilines . However, this method is limited by harsh conditions and poor functional group tolerance.

Modern Best Practice: The Copper-Catalyzed Intramolecular Amination of 2-haloarylhydrazones or ketones. This approach is modular, allowing independent variation of the benzene ring, the N1-substituent, and the C3-substituent.

Detailed Protocol: Synthesis of 1-Aryl-3-Substituted-1H-Indazole

Methodology adapted from recent C-H activation literature (e.g., RSC Med. Chem. 2025).[2][6][7]

Objective: Synthesis of 1-phenyl-3-methyl-1H-indazole (Model Compound).

Reagents & Materials:
  • Substrate: 2-bromoacetophenone (1.0 equiv)

  • Reagent: Phenylhydrazine (1.2 equiv)

  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMSO (Anhydrous)

Step-by-Step Workflow:
  • Hydrazone Formation (In Situ):

    • In a dry reaction vial, dissolve 2-bromoacetophenone (1.0 mmol) in DMSO (3 mL).

    • Add Phenylhydrazine (1.2 mmol) and stir at room temperature for 1 hour.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the ketone and formation of the hydrazone intermediate.

  • Catalytic Cyclization:

    • To the same vial, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Purge the vial with Argon for 2 minutes and seal.

    • Heat the reaction mixture to 110°C for 12-16 hours.

  • Work-up:

    • Cool to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer and wash the aqueous layer twice with ethyl acetate.

    • Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate under reduced pressure.

    • Purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

    • Yield Expectation: 75-85% as a pale yellow solid.

SynthesisWorkflow Start 2-Halo-Ketone + Hydrazine Inter Hydrazone Intermediate Start->Inter Condensation (RT, 1h) Cycle Cu-Catalyzed Cyclization Inter->Cycle CuI, L-Proline Cs2CO3, 110°C Product 1H-Indazole Scaffold Cycle->Product C-N Bond Formation

Figure 3: Modular synthetic workflow for 1H-indazoles via Copper catalysis.

Future Outlook: Indazoles in Targeted Degradation

The future of indazole chemistry lies in PROTACs (Proteolysis Targeting Chimeras) . The high affinity of indazole-based kinase inhibitors (e.g., for ALK or ROS1) makes them ideal "warheads" to recruit E3 ligases.

Research Directive: Investigate the C3-position as a vector for linker attachment. The solvent-exposed nature of the C3-substituent in many kinase pockets allows for the attachment of PEG linkers without disrupting the primary binding mode.

References

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 2025.[8] [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2025. [Link]

  • Design, Synthesis, and Structure-Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the PI3K Signaling Pathway. Journal of Medicinal Chemistry, 2017. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 2021. [Link]

  • Switchable Synthesis of 3-Substituted 1H-Indazoles and 3H-Indazole-3-phosphonates. Journal of Organic Chemistry, 2018. [Link]

Sources

The Indazole Imperative: Engineering 1-Substituted Scaffolds for Targeted Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitrogen Advantage

In the pharmacophore landscape, the indazole scaffold (1,2-benzodiazole) acts as a superior bioisostere to the ubiquitous indole. While indole relies on C3-functionalization for diversity, indazole offers a unique vector at the N1-position .

This 1-substitution is not merely a protecting group strategy; it is a critical determinant of pharmacokinetics (PK) and binding mode . Unlike the indole NH, which is often an obligate hydrogen bond donor, the indazole N1 can be functionalized to project into solvent-exposed regions or hydrophobic pockets without disrupting the aromaticity required for


-stacking.

This guide details the engineering of 1-substituted indazole small molecule inhibitors, focusing on the resolution of the N1 vs. N2 regioselectivity challenge and the optimization of kinase hinge-binding interactions.

The Synthetic Conundrum: Regiocontrol (N1 vs. N2)

The synthesis of 1-substituted indazoles is plagued by the tautomeric ambiguity of the parent scaffold. The 1H-indazole (thermodynamically stable) and 2H-indazole (kinetically accessible) tautomers exist in equilibrium. Alkylation under basic conditions frequently yields a mixture of N1- and N2-isomers, requiring tedious chromatographic separation.

Thermodynamic vs. Kinetic Control
  • N1-Alkylation (Thermodynamic): Favored by high temperatures, thermodynamic bases (e.g., NaH, Cs₂CO₃), and polar aprotic solvents (DMF, DMSO). The N1-isomer preserves the benzenoid structure, maximizing aromatic stability.

  • N2-Alkylation (Kinetic): Often favored by lower temperatures, steric hindrance at C7, or specific chelating conditions. The N2-isomer adopts a quinoid-like character.

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Parent 1H-Indazole ConditionA Base: NaH / Cs2CO3 Solvent: DMF/THF Temp: >60°C Start->ConditionA Hard Electrophile (Alkyl Halide) ConditionB Base: K2CO3 Solvent: Acetone Temp: RT Start->ConditionB Soft Electrophile / Steric Bulk ConditionC Chan-Lam Coupling Cu(OAc)2, Boronic Acid Start->ConditionC Arylation N1_Product N1-Substituted (Major) Thermodynamic Product (Benzenoid) ConditionA->N1_Product High Selectivity Mix N1/N2 Mixture (Difficult Separation) ConditionB->Mix Low Selectivity ConditionC->N1_Product Ligand Dependent N2_Product N2-Substituted (Major) Kinetic Product (Quinoid)

Caption: Decision logic for targeting N1-substitution. High temperatures and strong bases favor the thermodynamic N1-product.

Structural Biology & SAR: The "Flipped" Binding Mode

In kinase inhibition, the unsubstituted indazole often mimics the adenine ring of ATP, with the N1-H acting as a hydrogen bond donor to the hinge region (e.g., Glu residues).

The 1-Substitution Shift: When the N1-position is substituted (e.g., Methyl, Benzyl, Piperazine), the H-bond donor capability is lost. This forces the inhibitor to adopt one of two strategies:

  • The Flip: The scaffold rotates 180°, presenting N2 as the acceptor and C3-substituents to the hinge.

  • Solvent Projection: The indazole remains in the canonical orientation, but the N1-substituent projects into the Solvent Front or the Ribose Pocket .

This is a powerful tool for selectivity. By extending a solubilizing group (e.g., N-methylpiperazine) from N1, you can improve solubility and reach distinct residues outside the conserved ATP pocket.

Comparative Data: 1-Substitution Effects
Compound ClassN1-SubstituentTargetEffect on Potency/PK
Granisetron Methyl5-HT3 ReceptorEssential: Locks active conformation; prevents H-bond donation, enforcing hydrophobic fit.
Lonidamine 2,4-DichlorobenzylHexokinase IISpecificity: Bulky lipophilic group targets the mitochondrial pore complex.
Benzydamine BenzylPro-inflammatory cytokinesStability: Prevents N-glucuronidation; improves membrane permeability.
Preclinical (Kinase) N-Ethyl-PiperazineVEGFR2Solubility: >100-fold increase in aqueous solubility; targets solvent front residues.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the checkpoints (TLC/LCMS) fail, do not proceed.

Protocol A: Regioselective N1-Alkylation (NaH Method)

Objective: Synthesize 1-methyl-1H-indazole-3-carboxylic acid methyl ester with >95% N1 selectivity.

Reagents:

  • Indazole-3-carboxylic acid methyl ester (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

  • Methyl Iodide (MeI) (1.5 eq)

  • Anhydrous THF (0.1 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add Indazole substrate and dissolve in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add NaH portion-wise over 10 minutes.

    • Self-Validation: Observe gas evolution (H₂). Stir at 0°C for 30 mins until evolution ceases and the solution becomes clear/homogeneous (anion formation).

  • Alkylation: Add MeI dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Check TLC (Hexane:EtOAc 3:1). The N1-isomer typically has a higher Rf (less polar) than the N2-isomer or starting material due to the lack of the NH donor.

  • Quench & Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography. The N1 isomer elutes first.

Protocol B: Biochemical Kinase Assay (FRET-based)

Objective: Determine IC₅₀ of the N1-substituted inhibitor against VEGFR2.

Reagents:

  • Recombinant VEGFR2 Kinase domain.

  • FRET Peptide Substrate (e.g., Z'-LYTE™).

  • ATP (at Km, typically 10-50 µM).

  • Test Compound (DMSO stock).

Workflow:

  • Plating: Dispense 10 µL of Test Compound (3-fold serial dilution) into a 384-well black plate.

  • Enzyme Mix: Add 5 µL of Kinase/Peptide mix. Incubate for 15 mins at RT to allow compound-enzyme equilibration.

  • Initiation: Add 5 µL of ATP solution to start the reaction.

  • Incubation: Shake for 1 hour at RT.

  • Development: Add 10 µL of Development Reagent (site-specific protease).

    • Mechanism:[2][3][4] The protease cleaves non-phosphorylated peptide (low FRET). Phosphorylated peptide (inhibited reaction) remains intact (High FRET).

    • Correction: Actually, in Z'-LYTE, phosphorylation inhibits cleavage. So, Inhibition of Kinase = Non-phosphorylated peptide = Cleavage = Low FRET ratio change .

  • Read: Measure Fluorescence Emission at 445 nm (Coumarin) and 520 nm (Fluorescein). Calculate Ratio (Emission 445 / Emission 520).

Mechanism of Action: Pathway Visualization

The following diagram illustrates the signaling blockade achieved by a 1-substituted indazole inhibitor targeting the VEGFR pathway in angiogenesis.

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR2 (RTK) Ligand->Receptor Binds Phospho Autophosphorylation (Tyr Residues) Receptor->Phospho Activation Inhibitor 1-Substituted Indazole (Inhibitor) Inhibitor->Receptor Blocks ATP Binding (Type I/II Inhibition) Signaling Downstream Signaling (RAF/MEK/ERK) Phospho->Signaling Cascades Outcome Angiogenesis / Cell Proliferation Signaling->Outcome Promotes

Caption: The inhibitor competes with ATP at the VEGFR2 hinge region, halting autophosphorylation and downstream angiogenic signaling.

Future Outlook: Beyond Inhibition

The 1-substituted indazole is evolving beyond simple inhibition.

  • PROTAC Anchors: The N1-position is an ideal exit vector for linkers in Proteolysis Targeting Chimeras (PROTACs), allowing the warhead to bind the protein while the linker extends to the E3 ligase.

  • C-H Activation: Recent advances allow for direct C7-functionalization of 1-substituted indazoles using Rh(III) catalysis, opening new chemical space previously difficult to access due to steric clash with the N1-substituent.

References

  • BenchChem. (2025).[2][5] Regioselective Synthesis of Substituted 1H-Indazoles: Application Notes and Protocols. Retrieved from

  • Lattanzi, G., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[4][6] Beilstein Journal of Organic Chemistry. Retrieved from

  • Zhang, L., et al. (2013). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI Molecules. Retrieved from

  • Meanwell, N. A. (2011). The influence of bioisosteric replacement on the physicochemical and biological properties of drug candidates. Journal of Medicinal Chemistry.[3] (Contextual citation for Indazole vs Indole bioisosterism).

  • FDA. (2012). Axitinib Prescribing Information.[2] (Reference for Indazole-containing approved drugs). Retrieved from

Sources

Methodological & Application

Synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole via alkylation

Optimization of Regioselective -Alkylation: Synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Abstract & Strategic Overview

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole represents a classic challenge in heterocyclic chemistry: controlling the regioselectivity of ambident nucleophiles. Indazoles possess two nucleophilic nitrogen atoms (


1



This Application Note provides a high-fidelity protocol for the synthesis of the target molecule via a convergent alkylation strategy. We focus on Process Control —specifically, the suppression of the

Key Chemical Challenges
  • Ambident Nucleophilicity: The indazole anion can react at

    
     (desired) or 
    
    
    .
  • Linker Dimerization: Synthesis of the halo-ether side chain often produces the bis-phenoxy byproduct if stoichiometry is not managed.

Retrosynthetic Analysis & Pathway

The most robust route utilizes a convergent approach. We disconnect the target at the


-Indazole
1-(2-bromoethoxy)-4-chlorobenzene

RetrosynthesisTargetTarget:1-[2-(4-chlorophenoxy)ethyl]-1H-indazoleIndazoleNucleophile:1H-IndazoleTarget->IndazoleN-Alkylation(Regiocontrol required)LinkerElectrophile:1-(2-bromoethoxy)-4-chlorobenzeneTarget->LinkerPhenolPrecursor:4-ChlorophenolLinker->PhenolWilliamson EtherSynthesisDibromideReagent:1,2-DibromoethaneLinker->Dibromide

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target.

Detailed Experimental Protocols

Phase 1: Synthesis of the Electrophile (Linker)

Target: 1-(2-bromoethoxy)-4-chlorobenzene Reaction Type: Williamson Ether Synthesis

Critical Insight: A common failure mode in this step is the formation of the symmetrical dimer, 1,2-bis(4-chlorophenoxy)ethane. To prevent this, 1,2-dibromoethane must be used in large excess (3–5 equivalents) relative to the phenol.

Materials
  • 4-Chlorophenol (1.0 equiv)

  • 1,2-Dibromoethane (4.0 equiv)

  • Potassium Carbonate (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) (2.0 equiv)
    
  • Acetonitrile (ACN) or Acetone [Solvent]

Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 1,2-dibromoethane (4.0 equiv) and

    
      (2.0 equiv) in ACN (0.5 M concentration relative to phenol). Heat the mixture to 50°C.
    
  • Addition: Dissolve 4-chlorophenol (1.0 equiv) in a minimal amount of ACN. Add this solution dropwise to the stirring dibromide suspension over 1 hour.

    • Why: Slow addition of phenol into excess dibromide ensures that the phenoxide ion always encounters a dibromide molecule (forming the product) rather than a product molecule (forming the dimer).

  • Reflux: Heat to reflux (80°C) for 6–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ).
  • Concentration: Remove the solvent and excess 1,2-dibromoethane under reduced pressure.

    • Note: 1,2-dibromoethane is toxic and volatile; use a high-efficiency rotary evaporator trap.

  • Purification: The residue is usually sufficiently pure (>95%). If dimer is present (high

    
     spot), purify via silica flash chromatography (100% Hexanes 
    
    
    5% EtOAc/Hexanes).
Phase 2: Regioselective Alkylation of Indazole

Target: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole Reaction Type:

Critical Insight (Regioselectivity):

  • 
    -Alkylation (Thermodynamic):  Favored by thermodynamic control and specific metal chelation. Sodium Hydride (NaH) in THF or DMF is the gold standard. The 
    
    
    ion coordinates with the
    
    
    lone pair (and potentially C3 substituents), directing the electrophile to
    
    
    .[2]
  • 
    -Alkylation (Kinetic):  Often competes in polar aprotic solvents like DMSO with KOH, or when steric hindrance at C7/C3 is high.
    

We utilize NaH in DMF to maximize the

Materials
  • 
    -Indazole (1.0 equiv)[1][3]
    
  • 1-(2-bromoethoxy)-4-chlorobenzene (from Phase 1) (1.1 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)[3]

  • DMF (Anhydrous)

Step-by-Step Protocol
  • Deprotonation:

    • Flame-dry a flask and purge with Argon/Nitrogen.

    • Dissolve

      
      -indazole  (1.0 equiv) in anhydrous DMF (0.2 M).
      
    • Cool to 0°C in an ice bath.

    • Add NaH (1.2 equiv) portion-wise.[3] Evolution of

      
       gas will occur.
      
    • Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution usually turns yellow/orange, indicating anion formation.

  • Alkylation:

    • Cool the mixture back to 0°C (optional, but improves selectivity).

    • Add 1-(2-bromoethoxy)-4-chlorobenzene (1.1 equiv) (dissolved in minimal DMF) dropwise.

  • Reaction:

    • Allow to warm to RT and stir for 4–12 hours.

    • Monitoring: TLC (Hexanes/EtOAc 3:1).[4] The

      
      -isomer is typically less polar (higher 
      
      
      ) than the
      
      
      -isomer, though this can vary.
  • Quench & Workup:

    • Quench carefully with ice-water.

    • Extract with Ethyl Acetate (3x).[5]

    • Wash combined organics with

      
       (5x) to remove DMF (crucial step), then Brine (1x).
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Isolate the major isomer via Silica Gel Chromatography (Gradient: Hexanes

      
       20% EtOAc/Hexanes).
      
    • Yield Expectation: 60–80% isolated yield of the

      
      -isomer.
      

Analytical Validation (Self-Validating System)

Distinguishing


NMR Logic
  • 
    -Isomer (Target):  The methylene protons attached to nitrogen (
    
    
    ) show a specific NOE correlation or HMBC coupling to the C7a bridgehead carbon (and C7-H).[3]
  • 
    -Isomer (Impurity):  The 
    
    
    protons correlate to C3 (and C3-H) but not C7a.
Feature

-Isomer (Target)

-Isomer (Byproduct)
TLC (

)
Generally Higher (Less Polar)Generally Lower (More Polar)

NMR (C3)

134 ppm

120–125 ppm
HMBC Correlation


UV Spectra Resembles IndoleResembles Quinoid

Mechanism & Regioselectivity Visualized[7][8]

The following diagram illustrates the competing pathways and the role of the base in directing the reaction.

Regioselectivitycluster_conditionsOptimization LogicIndazole1H-IndazoleAnionIndazolyl Anion(Delocalized)Indazole->AnionDeprotonationBaseBase (NaH)Base->AnionNa+ Chelationfavors N1N1_ProductN1-Isomer (Target)Thermodynamic ProductAnion->N1_ProductMajor Pathway(Sterics/Thermo)N2_ProductN2-Isomer (Byproduct)Kinetic ProductAnion->N2_ProductMinor Pathway(Dipole/Kinetic)ElectrophileR-Br (Linker)Electrophile->N1_ProductElectrophile->N2_ProductTip1NaH/THF or DMFfavors N1Tip2KOH/DMSOincreases N2 mix

Figure 2: Mechanistic bifurcation of Indazole alkylation. Sodium (Na+) coordination assists in directing substitution to the N1 position.[2]

References

  • Max Planck Society. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. Retrieved from [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from [Link]

  • PubChem. (2025).[6] 1-(2-Bromoethoxy)-4-chlorobenzene Compound Summary. Retrieved from [Link]

Solubility of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole in DMSO for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Preparation of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole in DMSO for Cellular and Biochemical Assays

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, with numerous compounds progressing through clinical trials for a wide range of diseases, including cancer and inflammatory conditions.[1][2] The specific compound, 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, incorporates the privileged indazole scaffold, suggesting significant potential for biological activity.[3][4][5] However, its hydrophobic nature, conferred by the chlorophenoxy and ethyl groups, predicts low aqueous solubility, a common challenge in drug discovery that can lead to variable assay results and underestimated potency.[6][7]

This document serves as a comprehensive guide for the effective solubilization, handling, and application of this compound in biological assays. We present detailed, field-proven protocols for determining its maximum solubility in Dimethyl Sulfoxide (DMSO), preparing high-concentration stock solutions, and generating assay-ready working solutions while mitigating common pitfalls such as compound precipitation and solvent-induced cytotoxicity.

Introduction: The Indazole Scaffold and the DMSO Challenge

The indazole nucleus, a bicyclic aromatic system, is a bioisostere of indole and is recognized for its ability to form key interactions with a multitude of biological targets.[2] Its derivatives have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2]

To evaluate compounds like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole in vitro, DMSO is the solvent of choice due to its exceptional ability to dissolve a wide spectrum of organic molecules, its miscibility with aqueous media, and its relatively low toxicity at typical working concentrations.[8][9][10] However, improper handling of DMSO stocks can lead to significant experimental artifacts. Key challenges include:

  • Precipitation upon Dilution: A compound may be fully dissolved in 100% DMSO but crash out of solution when diluted into an aqueous assay buffer, a phenomenon dictated by its thermodynamic and kinetic solubility.[7]

  • DMSO-Induced Bioactivity & Toxicity: At concentrations typically above 0.5%, DMSO can inhibit cell proliferation, induce differentiation, and interfere with mitochondrial function, confounding experimental results.[11][12][13]

  • Stock Solution Instability: Repeated freeze-thaw cycles can cause compound degradation or precipitation within the DMSO stock itself.[7][14]

This guide provides the necessary protocols to navigate these challenges, ensuring data integrity and reproducibility.

Physicochemical Profile: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

A clear understanding of the compound's properties is foundational to its effective use.

ParameterValue / InformationSource(s)
IUPAC Name 1-[2-(4-chlorophenoxy)ethyl]-1H-indazoleN/A
CAS Number 939677-20-0[15]
Molecular Formula C₁₅H₁₃ClN₂OInferred
Molecular Weight 272.73 g/mol Inferred
Predicted LogP ~4.0 - 4.5(Estimated based on similar structures)[16]
DMSO Solubility To be determined experimentally (Protocol 1)N/A
Aqueous Solubility Expected to be low[6][7]

Experimental Protocols

Safety Precaution: Always handle 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole and DMSO in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. DMSO readily penetrates the skin and can carry dissolved compounds with it.[9][17]

Protocol 1: Empirical Determination of Maximum Solubility in DMSO

Rationale: Before preparing a standard high-concentration stock, it is crucial to determine the compound's solubility limit. This prevents creating an unstable supersaturated stock that could precipitate during storage and ensures the desired concentration is achievable. This protocol establishes the thermodynamic solubility at equilibrium.[8]

Materials:

  • 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole powder

  • Anhydrous, high-purity DMSO (≤0.2% water)

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer and benchtop microcentrifuge

  • Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

  • Prepare a Supersaturated Mixture: Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

  • Initial Solvent Addition: Add a small, precise volume of DMSO (e.g., 100 µL) to the tube.

  • Facilitate Dissolution: Vortex the mixture vigorously for 2-3 minutes. If the compound dissolves completely, add small, pre-weighed increments of powder, vortexing after each addition, until a fine solid precipitate remains visible.

  • Equilibration (Critical Step): Incubate the tube at room temperature (20-25°C) for 24 hours on a tube rotator or with periodic gentle mixing. This step is essential to allow the solution to reach thermodynamic equilibrium.[8]

  • Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to create a compact pellet of the excess, undissolved compound.[8]

  • Sample the Supernatant: Carefully remove a known volume of the clear supernatant (e.g., 20-50 µL) without disturbing the pellet.

  • Quantification:

    • Dilute the supernatant sample into a suitable solvent (e.g., methanol or acetonitrile) in which the compound is highly soluble.

    • Determine the precise concentration of the compound in the diluted sample using a calibrated HPLC or UV-Vis method.

    • Back-calculate to determine the original concentration in the DMSO supernatant. This value represents the maximum solubility (e.g., in mg/mL or mM).

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis weigh 1. Weigh ~10 mg Compound add_dmso 2. Add Incremental DMSO weigh->add_dmso equil 4. Equilibrate (24h) vortex 3. Vortex to Supersaturate add_dmso->vortex vortex->equil centrifuge 5. Centrifuge (14k rpm) equil->centrifuge dilute 7. Dilute in MeOH/ACN sample 6. Sample Supernatant centrifuge->sample sample->dilute quant 8. Quantify (HPLC/UV-Vis) dilute->quant calc 9. Calculate Max Solubility quant->calc

Caption: Workflow for determining maximum compound solubility in DMSO.

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

Rationale: A standard high-concentration stock allows for consistent serial dilutions. 10 mM is a common starting point for many screening campaigns. Preparing this stock at a concentration well below the determined maximum solubility ensures its stability.

Materials:

  • 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (MW: 272.73 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile, amber glass vial or polypropylene tube

  • Vortex mixer, sonicator (optional)

Methodology:

  • Calculation: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = (0.010 mol/L) × (0.001 L) × (272.73 g/mol ) × 1000 = 2.73 mg

  • Weighing: Accurately weigh 2.73 mg of the compound and transfer it to a sterile amber vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex for 1-2 minutes until all solid is visibly dissolved.

    • Troubleshooting: If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[8][18] Always ensure the final solution is clear and free of particulates before storage.

  • Storage:

    • Aliquoting: Dispense the stock solution into small, single-use volumes (e.g., 20-50 µL) in sterile polypropylene tubes. This is the most critical step to prevent degradation from multiple freeze-thaw cycles.[14]

    • Temperature: Store aliquots at -20°C for short-term (1-2 months) or -80°C for long-term (6+ months) storage.[14] Protect from light.

Protocol 3: Preparation of Working Solutions for Cell-Based Assays

Rationale: This protocol describes the serial dilution process to reach the final desired concentrations in cell culture medium, ensuring the final DMSO concentration remains below cytotoxic levels (typically ≤0.5%).[11][12][14]

Methodology:

  • Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (in DMSO): If a wide range of final concentrations is needed, perform an intermediate dilution series in pure DMSO. This minimizes pipetting errors with small volumes.

  • Final Dilution (in Aqueous Medium):

    • Dispense the required volume of pre-warmed cell culture medium into a sterile tube.

    • Add the small volume of DMSO stock (or intermediate dilution) directly into the medium while gently vortexing or pipetting. Crucially, always add the DMSO to the aqueous medium, not the reverse , to minimize localized high concentrations that cause precipitation.[8]

    • Example: To make a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), add 1 µL of the 10 mM stock to 999 µL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO to the cell culture medium as used for the highest compound concentration. This is essential to differentiate compound effects from solvent effects.[18]

G cluster_dilution Final Dilution into Assay Medium stock 10 mM Stock in 100% DMSO stock->p1 1:100 dilution stock->p2 1:1000 dilution stock->p3 1:10000 dilution c1 100 µM (0.1% DMSO) c2 10 µM (0.1% DMSO) c3 1 µM (0.1% DMSO) p1->c1 p2->c2 p3->c3

Caption: Serial dilution from a high-concentration DMSO stock to final working solutions.

Critical Considerations for Data Integrity

DMSO-Induced Cytotoxicity

The biological impact of DMSO is concentration and cell-type dependent. While often considered inert, it can have profound effects.

Final DMSO Conc.General Cellular EffectsRecommendationSource(s)
< 0.1% Generally considered safe with no observable toxic effects for most cell lines.Optimal for sensitive assays (e.g., long-term proliferation, differentiation studies).[12]
0.1% - 0.5% Well-tolerated by most robust cell lines for standard assay durations (24-72h). May cause subtle effects.Acceptable for most screening applications. Always run a vehicle control.[11][12][14]
0.5% - 1.0% Potential for decreased proliferation and altered gene expression. Cell-type specific toxicity becomes more apparent.Use with caution. Requires rigorous validation with vehicle controls.[12][13]
> 1.0% Often causes significant cytotoxicity, cell cycle arrest, or apoptosis.Avoid. Results are likely to be confounded by solvent toxicity.[11][12][13]
Troubleshooting Compound Precipitation

If a precipitate forms upon dilution into aqueous buffer, consider the following strategies:

G start Precipitation Observed in Final Assay Medium? sol_issue Kinetic Solubility Exceeded start->sol_issue Yes ok No Precipitation Proceed with Assay start->ok No step1 1. Reduce Highest Test Concentration sol_issue->step1 step2 2. Use Stepwise Dilution (e.g., DMSO -> Medium+10% FBS -> Final Medium) step1->step2 step3 3. Investigate Co-solvents (e.g., PEG400, cyclodextrin) Requires extensive validation step2->step3

Sources

Application Note: A Robust Protocol for Screening Novel Indazole-Based Compounds in Kinase Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory effects.[1][2][3][4] Many successful kinase inhibitors in clinical development and on the market feature the indazole core, targeting a range of kinases such as Fibroblast Growth Factor Receptors (FGFRs) and Polo-like Kinase 4 (PLK4).[5][6][7][8] Given this precedent, novel indazole-containing compounds are promising candidates for kinase inhibitor screening campaigns.

This application note provides a detailed, field-proven protocol for the initial biochemical screening and subsequent potency determination of novel indazole derivatives, using the representative compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole . The described workflow is designed to be broadly applicable for identifying and characterizing new kinase inhibitors, ensuring data integrity and reproducibility. The protocol emphasizes a two-tiered approach: a primary single-concentration screen for initial hit identification, followed by a secondary dose-response assay to determine the half-maximal inhibitory concentration (IC50) for confirmed hits.

The methodologies outlined are grounded in established best practices for kinase drug discovery, leveraging sensitive and reliable assay formats suitable for high-throughput screening (HTS).[9][10][11]

Rationale for Kinase Screening of Indazole Derivatives

Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of proteins and other substrates.[9] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of "druggable" targets.[9][11][12] The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[11]

The indazole nucleus is a versatile scaffold that can be readily functionalized to create diverse chemical libraries. Its ability to form key interactions within the ATP-binding pocket of various kinases has been demonstrated in numerous successful inhibitor designs.[6][7] Therefore, screening novel indazole derivatives like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole against a panel of kinases is a rational starting point for identifying new therapeutic leads.

Experimental Workflow Overview

The screening protocol is divided into two main stages: a primary screen to identify "hits" and a secondary screen to confirm these hits and quantify their potency.

Kinase_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization A Compound Library (incl. 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole) B Single-Concentration Kinase Assay (e.g., 10 µM) A->B C Data Analysis: % Inhibition Calculation B->C D Hit Identification (Inhibition > Threshold, e.g., 50%) C->D E Dose-Response Assay (e.g., 10-point titration) D->E F IC50 Determination (4-parameter logistic fit) E->F G Selectivity Profiling (Screen against a kinase panel) F->G H Mechanism of Action Studies (e.g., ATP competition) G->H I Structure-Activity Relationship (SAR) Studies H->I

Sources

Guide to the Preparation and Handling of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven guide for the preparation, storage, and handling of stock solutions for the research compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties[1][2][3]. Accurate and stable stock solutions are fundamental to achieving reproducible and reliable data in any research or drug development setting. This guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions in solvent selection, handling procedures, and stability validation, ensuring the integrity of your experimental work.

Critical Safety & Handling Precautions

Before any procedure, it is imperative to obtain and thoroughly review the Safety Data Sheet (SDS) specific to the lot of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole provided by your supplier. Compounds of this class, containing both indazole and chlorophenoxy moieties, may present significant health hazards. Related chemical structures have been shown to be harmful if swallowed, toxic in contact with skin, and capable of causing severe skin and eye damage[4][5].

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (such as nitrile), and ANSI-approved safety glasses or goggles.

  • Ventilation: Handle the solid compound and concentrated solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors[6].

  • Spill Management: Keep appropriate spill containment and cleanup materials readily available. In case of a spill, evacuate the area, prevent dispersal, and clean up following established laboratory and SDS protocols[7].

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention[5][8]. If inhaled, move to fresh air[8]. If swallowed, rinse mouth and seek immediate medical attention[8].

Materials & Equipment

Reagents & Consumables:

  • 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (solid powder)

  • High-purity, anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • High-purity, 200-proof Ethanol (EtOH)

  • Sterile, nuclease-free polypropylene cryovials or amber glass vials

  • 0.22 µm sterile syringe filters (PTFE for organic solvents)

  • Sterile syringes

Equipment:

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Chemical fume hood

  • Vortex mixer

  • Sonicator (water bath)

  • Calibrated pipettes

  • Class A volumetric flasks

  • -20°C and/or -80°C freezers

Experimental Protocol: Stock Solution Preparation Workflow

The following workflow provides a robust methodology for preparing a highly concentrated primary stock solution, typically in the 10-50 mM range, which can then be used to make fresh working dilutions for experiments.

Workflow Visualization

G A Step 1: Pre-Procedure Safety Check B Review supplier-specific SDS. Don appropriate PPE. A->B C Step 2: Accurate Weighing A->C D Weigh compound on analytical balance. Use anti-static measures. C->D E Step 3: Solvent Selection & Addition C->E F Select appropriate solvent (e.g., DMSO). Add solvent to Class A volumetric flask. E->F G Step 4: Dissolution E->G H Vortex and/or sonicate at room temp until fully dissolved. Visually inspect. G->H I Step 5: Sterilization & Aliquoting G->I J Sterile filter (0.22 µm) into pre-labeled, single-use cryovials. I->J K Step 6: Storage & Documentation I->K L Store at -20°C or -80°C, protected from light. Log details in lab notebook. K->L

Caption: Workflow for preparing 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole stock solutions.

Part 1: Rationale for Solvent Selection

The choice of solvent is critical for ensuring the compound remains fully dissolved and stable. Due to the heterocyclic and aromatic nature of the indazole core, 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is predicted to have poor aqueous solubility[9].

  • Primary Recommendation (DMSO): Dimethyl sulfoxide (DMSO) is the solvent of choice for creating high-concentration primary stocks of many heterocyclic compounds used in biological assays. Its high solvating power allows for concentrations in the millimolar range. However, be aware that DMSO can have direct effects on cell viability and differentiation at concentrations typically above 0.5-1% (v/v) in final culture media.

  • Secondary Recommendation (Ethanol): Absolute ethanol can also be an effective solvent. It is often less cytotoxic than DMSO, but may not achieve the same high concentrations. The solubility in ethanol should be empirically determined.

  • Empirical Testing: If solubility is unknown, perform a small-scale test. Weigh ~1-2 mg of the compound into a small vial and add the solvent (e.g., DMSO) in 10-20 µL increments, vortexing between additions, to estimate the concentration at which it fully dissolves.

Part 2: Step-by-Step Protocol for a 10 mM Stock in DMSO

This protocol is for preparing 5 mL of a 10 mM stock solution. Adjust volumes and mass as needed.

  • Calculate Required Mass:

    • First, determine the molecular weight (MW) of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole from the supplier's certificate of analysis. (For the purpose of this example, let's assume a hypothetical MW of 300.77 g/mol ).

    • Mass (g) = Concentration (mol/L) x Volume (L) x MW ( g/mol )

    • Mass (mg) = 10 mmol/L x 5 mL x (1 L / 1000 mL) x 300.77 g/mol x (1000 mg / 1 g) = 15.04 mg

  • Weighing the Compound:

    • Place a suitable weigh boat or paper on the calibrated analytical balance and tare.

    • Carefully weigh out the calculated mass (e.g., 15.04 mg) of the compound. Record the exact mass. It is crucial to perform this step in a fume hood and use anti-static equipment if necessary.

  • Dissolution:

    • Transfer the weighed compound directly into a 5 mL Class A volumetric flask.

    • Add approximately 3-4 mL of high-purity DMSO to the flask.

    • Cap the flask and vortex thoroughly for 1-2 minutes. If dissolution is slow, place the flask in a room temperature water bath sonicator and sonicate in short bursts of 1-3 minutes until all solid material has visibly dissolved.

    • Once fully dissolved, allow the solution to return to room temperature.

    • Carefully add DMSO to the 5 mL calibration mark on the volumetric flask (QS, quantum sufficit). Invert the flask 10-15 times to ensure a homogenous solution.

  • Sterilization and Aliquoting:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm PTFE sterile syringe filter to the tip.

    • Dispense the stock solution into sterile, pre-labeled, single-use cryovials (e.g., 50-100 µL aliquots). Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination[10].

    • Label vials clearly with the compound name, concentration, solvent, date, and your initials.

Part 3: Storage and Stability Assessment
  • Storage: Store the aliquots at -20°C for short-to-medium term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light by using amber vials or by storing them in a light-blocking box. Some related compounds are known to be sensitive to moisture and air, making tightly sealed vials essential[8].

  • In-Use Stability: The stability of the solution under your specific experimental conditions should be validated. While comprehensive stability testing is complex, a practical approach is to periodically check an aliquot. After a set period (e.g., 1, 3, or 6 months), thaw an aliquot and compare its performance in a standard assay against a freshly prepared solution or a trusted reference compound. Any significant change in potency (e.g., >20% shift in IC50) may indicate degradation. The acceptable in-use shelf life should be based on whichever is shorter: physical/chemical stability or microbiological stability[10].

Summary of Key Parameters

ParameterRecommendation / GuidelineRationale
Primary Solvent High-Purity Anhydrous DMSOExcellent solvating power for heterocyclic compounds; suitable for high-concentration stocks.
Secondary Solvent 200-Proof EthanolLower potential cytotoxicity than DMSO; solubility must be confirmed.
Typical Concentration 10 - 50 mMProvides a concentrated stock for accurate serial dilutions while minimizing the final solvent percentage in assays.
Dissolution Method Vortexing, Sonication (Room Temp)Ensures complete and efficient dissolution without applying excessive heat, which could degrade the compound.
Storage Temperature -20°C (Short-Term) / -80°C (Long-Term)Minimizes chemical degradation and solvent evaporation over time.
Handling Chemical Fume Hood, Full PPEProtects the researcher from potential toxic, irritant, and sensitizing effects of the compound[4][6].
Quality Control Visual inspection for precipitation post-thaw; periodic bioassay performance check.Ensures solution integrity and data reproducibility.

References

  • Akzo Nobel Coatings Ltd. (n.d.). Safety Data Sheet: INTERLINE 1064 PART B.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9221, 1H-Indazole. Retrieved from [Link].

  • Winfield Solutions, LLC (2017). Material Safety Data Sheet: MCPE Phenoxy Herbicide.
  • ChemicalBook (2025). 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole Product Information.
  • Wikipedia (2024). Indazole. Retrieved from [Link].

  • European Directorate for the Quality of Medicines & HealthCare (2024). In-Use stability testing FAQ.
  • U.S. Environmental Protection Agency (2025). CompTox Chemicals Dashboard: 1-[2-(2,4-Dichlorophenyl)-2-(3-thienylmethoxy)ethyl]-1H-imidazole. Retrieved from [Link].

  • Shrivastava, A., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. CJST.
  • Köksal, Z., & Alim, Z. (2020).
  • S. Piazzolla, et al. (n.d.). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H- indazole-bearing neuroprotective MAO B inhibitors. IRIS.
  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Tumac, P. N., et al. (2016). Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. Molecules.
  • U.S. Food and Drug Administration (2009). Chemistry Review(s) for NDA 22-484. Retrieved from [Link].

  • Shevchenko, N. E., et al. (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Molbank.
  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • National Institute of Standards and Technology (n.d.). 1H-Indazole in NIST Chemistry WebBook. Retrieved from [Link].

  • U.S. Food and Drug Administration (2009). Chemistry Review Data Sheet for NDA 22-404. Retrieved from [Link].

  • Rivera, G., et al. (2022).
  • Beilstein-Institut (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry.

Sources

Application Note: Characterization and Utilization of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (ICE-Cl)

[1][2][3]

Introduction & Chemical Context

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (ICE-Cl) is a lipophilic small molecule probe belonging to the N1-substituted indazole class.[1][2][3] This scaffold is a "privileged structure" in medicinal chemistry, often serving as a bioisostere for naphthalene or indole derivatives.[2][3]

Mechanism of Action (Structural Inference)

While specific literature on this exact CAS is emerging from screening libraries, its pharmacophore strongly suggests activity in the following domains:

  • Ion Channel Modulation: The phenoxyethyl-azole tail is characteristic of Sodium Channel (Nav) blockers and Sigma-1 receptor ligands.[1][2][3]

  • Nuclear Receptor Modulation: Indazoles are established scaffolds for Estrogen Receptor beta (ERβ) selective ligands and Retinoic Acid Receptor (RAR) modulators.[1][3]

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP, making it a potential Type I or Type II kinase inhibitor (e.g., against CDK or MAPK pathways).[2][3]

Probe Utility: ICE-Cl is best utilized as a phenotypic probe to interrogate cell viability, migration, or electrophysiological states, followed by Target Deconvolution (e.g., CETSA) to identify the specific binding partner.[1][2][3]

Physicochemical Properties & Handling[1][2][3][4]

The presence of the chlorophenoxy group and the ethyl ether linkage makes ICE-Cl significantly lipophilic (cLogP ~ 3.5–4.0).[1][2] Proper formulation is critical to prevent precipitation in aqueous media, which causes false negatives in biological assays.[2][3]

Table 1: Physicochemical Profile
PropertyValue/DescriptionImplication for Protocol
Solubility (DMSO) > 20 mMSuitable for high-concentration stocks.[1][2][3]
Solubility (Water) < 10 µM (Predicted)Critical: Requires serial dilution in media; avoid direct addition to PBS.[1][2][3]
Stability High (Ether linkage)Stable to hydrolysis; suitable for long-term (48-72h) incubations.[1][2][3]
Fluorescence Weak UV AbsorbanceNot suitable as a fluorescent tracer; requires MS or antibody-based detection.[1][2][3]

Experimental Protocols

Protocol A: Preparation of Stock and Working Solutions

Objective: To create a stable, precipitate-free solution for cellular treatment.[1][2][3]

Materials:

  • ICE-Cl powder (Store at -20°C, desiccated).[1][2][3]

  • Anhydrous DMSO (Sigma-Aldrich, HPLC grade).[1][2]

  • Vortex mixer and Sonicator.[1][3]

Procedure:

  • Weighing: Weigh 2.73 mg of ICE-Cl.

  • Dissolution: Add 1.0 mL of anhydrous DMSO to yield a 10 mM Stock Solution .

  • Solubilization: Vortex for 30 seconds. If particles persist, sonicate for 5 minutes at room temperature.

    • QC Check: The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.[1]

  • Storage: Aliquot into amber glass vials (50 µL each) to avoid freeze-thaw cycles. Store at -20°C.

  • Working Solution (100x): Dilute the 10 mM stock 1:100 in culture medium (e.g., RPMI + 10% FBS) to create a 100 µM Working Solution .

    • Note: Immediate mixing is required to prevent "crashing out."[1]

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To validate if ICE-Cl binds to a specific intracellular target (e.g., a kinase or receptor) by stabilizing the protein against heat denaturation.[1][2][3]

Rationale: Small molecule binding typically increases the melting temperature (

3

Workflow:

  • Cell Preparation: Harvest 10^7 cells (e.g., MCF-7 or HEK293) and wash with PBS.

  • Lysis: Resuspend in mild lysis buffer (with protease inhibitors) or treat intact cells.[3]

  • Treatment: Incubate lysate/cells with 10 µM ICE-Cl or DMSO (Control) for 30 minutes at 37°C.

  • Thermal Challenge: Aliquot samples into PCR tubes. Heat individual tubes to a gradient of temperatures (

    
    ) for 3 minutes.
    
  • Cooling: Immediately cool to 4°C.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using an antibody against the hypothesized target (e.g., ERβ, Hsp90, or HK2).[2][3]

Data Interpretation:

  • Hit: If the target protein remains soluble at higher temperatures in the ICE-Cl treated group compared to DMSO, target engagement is confirmed.[1][2][3]

Protocol C: Phenotypic Cytotoxicity Assay (MTT/CellTiter-Glo)

Objective: To determine the IC50 of ICE-Cl in cancer or primary cell lines.[1][2][3]

Procedure:

  • Seeding: Seed cells (3,000 cells/well) in 96-well plates. Incubate for 24h.

  • Dosing: Prepare a serial dilution of ICE-Cl (0.1 µM to 100 µM) in medium (keeping DMSO constant at 0.5%).

  • Treatment: Add compounds to cells.[1][3] Include:

    • Negative Control:[1][2] 0.5% DMSO.[1]

    • Positive Control:[1][2] 10 µM Doxorubicin or Staurosporine.[1][3]

  • Incubation: 48 or 72 hours at 37°C.

  • Readout: Add MTT reagent or CellTiter-Glo.[1][2][3] Read absorbance (570 nm) or luminescence.

  • Calculation: Plot % Viability vs. Log[Concentration]. Fit to a non-linear regression (4-parameter logistic) to calculate IC50.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow for characterizing ICE-Cl, from stock preparation to target validation.

ICE_Cl_WorkflowStock1. Stock Prep(10mM in DMSO)QC2. QC Check(Solubility/Purity)Stock->QC Vortex/SonicatePheno3. Phenotypic Screen(Viability/Migration)QC->Pheno Dilute to <0.5% DMSOTarget4. Target ID (CETSA)(Thermal Shift)Pheno->Target If ActiveHit_Val5. Hit Validation(Western Blot/IC50)Target->Hit_Val Shift in Tm observedHit_Val->Stock Refine Structure (SAR)

Caption: Workflow for the preparation, screening, and target validation of the ICE-Cl chemical probe.

Critical Controls & Troubleshooting

To ensure scientific integrity (E-E-A-T), every experiment must include the following controls:

Negative Controls (Structural Analogs)

To prove that the biological effect is due to the specific chlorophenoxy-ethyl-indazole motif and not just general lipophilicity or the indazole core:

  • 1H-Indazole (Unsubstituted): Tests if the core ring alone causes toxicity.[1][2][3]

  • 2-(4-chlorophenoxy)ethanol: Tests if the side chain alone (hydrolysis product) is active.

Troubleshooting Table
IssueProbable CauseSolution
Precipitation in Media Concentration too high (>50 µM) or rapid addition.[1][2][3]Pre-dilute in intermediate solvent or add dropwise while vortexing media.[1]
High Background in CETSA Incomplete lysis or non-specific antibody.[1][3]Use a stronger lysis buffer (RIPA) after the heating step; validate antibody specificity.[1]
No Effect in Cell Assay Compound metabolized by CYPs.[3]Check stability in liver microsomes; use a cell line with low metabolic activity.[1]

References

  • Arrowsmith, C. H., et al. (2015).[2] The promise and peril of chemical probes.[1][3] Nature Chemical Biology.[1] Link

    • Context: Establishes the "Gold Standard" criteria for characterizing a new probe like ICE-Cl.
  • Jafari, R., et al. (2014).[2][4] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][3] Science.[1][3] Link[1][2]

    • Context: The definitive protocol for the CETSA method described in Protocol B.
  • Meanwell, N. A. (2011).[1][3] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[1][5] Link[1][2]

    • Context: Discusses the Indazole scaffold as a bioisostere in medicinal chemistry.
  • PubChem Database. Compound Summary for CID 939677-20-0.[1][2]Link[1][2]

    • Context: Verification of chemical structure and physical properties.[1][3][5][4][6]

Disclaimer: ICE-Cl is a research chemical.[1][2][3][5][7][8][9] It is not approved for human diagnostic or therapeutic use.[1] Handle with appropriate PPE in a fume hood.[1][2]

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole antimicrobial activity screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for the antimicrobial evaluation of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole (referred to herein as TC-1 ). Belonging to the class of N1-substituted indazoles, TC-1 incorporates a lipophilic 4-chlorophenoxy moiety linked via an ethyl spacer, a pharmacophore design intended to enhance membrane permeability and target binding affinity. This guide covers compound handling, solubility optimization, and a rigorous Broth Microdilution assay based on CLSI (Clinical and Laboratory Standards Institute) guidelines to determine Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens and fungal strains.

Introduction & Compound Profile

The indazole scaffold is a privileged structure in medicinal chemistry, known for its bioisosteric relationship with indole and purine bases. The N1-alkylation of 1H-indazole with phenoxy-ethyl chains is a strategic modification designed to target bacterial DNA gyrase or disrupt microbial cell membranes.

TC-1 is characterized by a "Head-Linker-Tail" architecture:

  • Head (Indazole): Hydrogen bond acceptor/donor capability; interacts with nucleotide binding pockets.

  • Linker (Ethyl): Provides rotational freedom for optimal fitting.

  • Tail (4-chlorophenoxy): A hydrophobic anchor that facilitates penetration of the bacterial lipid bilayer.

Physicochemical Profile
PropertyValueImplication for Screening
CAS Registry 939677-20-0Reference Standard
Molecular Formula C₁₅H₁₃ClN₂O--
Molecular Weight 272.73 g/mol Calculation of Molarity
Predicted LogP ~3.8 - 4.2High Lipophilicity. Requires DMSO for stock.
Solubility < 0.1 mg/mL (Water)Precipitation Risk in aqueous media.

Experimental Workflow

The following diagram outlines the logical flow from compound preparation to data analysis, ensuring a self-validating experimental loop.

ScreeningWorkflow Start Compound TC-1 (Powder Form) Stock Stock Preparation (10 mM in 100% DMSO) Start->Stock Weigh & Dissolve Stock->Stock Fail (Sonicate/Warm) QC_Sol Solubility Check (Visual Inspection) Stock->QC_Sol Dilution Intermediate Dilution (1 mM in Media + 10% DMSO) QC_Sol->Dilution Pass Plate 96-Well Plate Setup (Serial Dilution) Dilution->Plate Dispense Incubation Incubation (37°C, 18-24h) Plate->Incubation Inoculum Inoculum Prep (0.5 McFarland Standard) Inoculum->Plate Add Bacteria Readout Readout (OD600 or Visual) Incubation->Readout Analysis Data Analysis (MIC Determination) Readout->Analysis

Caption: Figure 1: Step-by-step workflow for high-throughput antimicrobial screening of lipophilic indazole derivatives.

Protocol 1: Stock Solution Preparation

Criticality: Due to the chlorophenoxy group, TC-1 is hydrophobic. Direct addition to media will cause precipitation, leading to false negatives (compound not available) or false positives (precipitate scattering light).

Materials:

  • TC-1 Powder (>95% purity).

  • Dimethyl Sulfoxide (DMSO), sterile filtered, ACS grade.

  • Vortex mixer and Sonicator.

Procedure:

  • Weighing: Weigh 2.73 mg of TC-1 into a sterile 1.5 mL microcentrifuge tube.

  • Dissolution: Add 1.0 mL of 100% DMSO to achieve a 10 mM Stock Solution .

  • Solubilization: Vortex vigorously for 30 seconds. If particles remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Checkpoint: Solution must be perfectly clear.

  • Storage: Aliquot into 200 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Antimicrobial Screening (Broth Microdilution)

Standard: CLSI M07-A10 (Bacteria) / M27-A3 (Fungi).

A. Test Organisms (Recommended Panel)
  • Gram-Positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

  • Gram-Negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).

  • Fungi: Candida albicans (ATCC 10231).

B. Media Preparation
  • Bacteria: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Fungi: RPMI 1640 buffered with MOPS (pH 7.0).

C. Plate Setup (96-Well)
  • Dispense Media: Add 100 µL of sterile media to columns 2–12.

  • Compound Addition: Add 200 µL of Intermediate Dilution (TC-1 diluted to 256 µg/mL in media with <2% DMSO) to Column 1.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, then Col 2 to Col 3... up to Col 10. Discard 100 µL from Col 10.

    • Result: Concentration range typically 128 µg/mL to 0.25 µg/mL.

  • Controls (Critical for Validity):

    • Col 11 (Growth Control): Media + Inoculum + DMSO (solvent control).

    • Col 12 (Sterility Control): Media only.

    • Reference Drug: Run a parallel plate with Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

D. Inoculation & Incubation
  • Prepare a bacterial suspension from overnight culture to match 0.5 McFarland Standard (~1.5 x 10⁸ CFU/mL).

  • Dilute this suspension 1:100 in media.

  • Add 100 µL of the diluted inoculum to wells in Columns 1–11.

    • Final Test Concentration: 64 µg/mL down to 0.125 µg/mL.

    • Final Cell Density: ~5 x 10⁵ CFU/mL.

  • Incubate:

    • Bacteria: 37°C for 16–20 hours (aerobic).

    • Fungi: 35°C for 24–48 hours.

Data Analysis & Interpretation

Defining MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of TC-1 that completely inhibits visible growth as detected by the unaided eye.

Validation Criteria
  • Sterility Control: Must remain clear.

  • Growth Control: Must show turbidity (button > 2mm).

  • DMSO Control: Must show growth equal to growth control (confirms solvent is not toxic).

Expected Results & Troubleshooting

Indazole derivatives with this pharmacophore typically exhibit MIC values in the range of 4 – 64 µg/mL .

ObservationDiagnosisCorrective Action
Precipitate in wells Compound crashed out of solution.Reduce starting concentration; ensure DMSO < 1% final.
Skipped Wells Pipetting error or contamination.Repeat experiment; check tip sealing.
Growth in all wells Inactive compound or resistant strain.Verify concentration; try Gram-positive strains (usually more susceptible).

Mechanistic Insight (SAR)

Understanding why TC-1 works helps in optimizing the next generation of compounds.

SAR cluster_0 Pharmacophore Interactions TC1 TC-1 Molecule Indazole Indazole Core (H-Bonding) TC1->Indazole Linker Ethyl Linker (Flexibility) TC1->Linker Phenoxy 4-Cl-Phenoxy (Lipophilicity) TC1->Phenoxy Target Bacterial Membrane / DNA Gyrase Indazole->Target Target Binding Phenoxy->Target Membrane Penetration

Caption: Figure 2: Structure-Activity Relationship (SAR) hypothesis for TC-1.

Mechanism Note: The 4-chlorophenoxy tail mimics the lipophilic side chains of certain quinolones, suggesting potential DNA gyrase interference, while the overall amphiphilic nature suggests membrane depolarization capabilities [1].

References

  • Synthesis and Antimicrobial Activity of 1-Substituted Indazoles. Source:Bioorganic & Medicinal Chemistry Letters. Indazoles are established as potent antimicrobial scaffolds.[1][2][3]

  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Source: Clinical and Laboratory Standards Institute.

  • Chemical Profile: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. Source:[4][5] PubChem / Chemical Vendors.

Sources

Application & Protocol Guide: In Vitro Cytotoxicity Testing of Indazole Ether Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential and In Vitro Evaluation of Indazole Ethers

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved as anti-cancer agents, such as pazopanib and axitinib.[1][2][3] Indazole ether derivatives, a specific subclass, have garnered significant interest for their potent and diverse biological activities, including anti-proliferative effects against a range of human cancer cell lines.[4][5][6][7] The development of these compounds as potential therapeutics necessitates a robust and reliable methodology for evaluating their cytotoxic effects in vitro. This guide provides a comprehensive overview and detailed protocols for assessing the cytotoxicity of novel indazole ether derivatives, designed for researchers, scientists, and drug development professionals.

The core principle of in vitro cytotoxicity testing is to determine the concentration at which a compound induces cell death, typically expressed as the half-maximal inhibitory concentration (IC50). This is a critical first step in the drug discovery pipeline, allowing for the screening and ranking of compounds based on their potency and selectivity. Furthermore, understanding the mechanism by which these compounds induce cell death is crucial for their development as targeted therapies. Many indazole derivatives have been shown to induce apoptosis, or programmed cell death, through various signaling pathways.[1][8][9][10]

This application note will detail two primary methods for assessing cytotoxicity: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity. Additionally, we will explore the underlying apoptotic pathways commonly modulated by indazole derivatives and provide a framework for further mechanistic studies.

Choosing the Right Tools: Cell Lines and Assays

The selection of appropriate cancer cell lines is paramount for relevant and translatable results. The National Cancer Institute has established the NCI60 panel, a collection of 60 human tumor cell lines, which serves as a valuable resource for initial drug screening. Commonly used cell lines for testing the cytotoxicity of indazole derivatives include:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • WiDr: Human colon adenocarcinoma[4][5]

  • A549: Human lung carcinoma[7][9][10]

  • HepG2: Human hepatoma[7]

To assess the selectivity of the compounds, it is crucial to include a non-cancerous cell line in the screening panel. Examples include:

  • Vero: African green monkey kidney epithelial cells[4][5]

  • HEK-293: Human embryonic kidney cells[7][10]

A higher IC50 value in a normal cell line compared to a cancer cell line indicates a favorable selectivity index and a potentially wider therapeutic window.

Core Cytotoxicity Assays: A Two-Pronged Approach

A comprehensive assessment of cytotoxicity should not rely on a single assay. By employing both a metabolic assay (MTT) and a membrane integrity assay (LDH), researchers can gain a more complete picture of a compound's effect on the cells.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals via mitochondrial dehydrogenases.[11][12][13] The amount of formazan produced is directly proportional to the number of viable cells.[11][12][14]

  • Lactate Dehydrogenase (LDH) Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15][16] The LDH assay measures the amount of this released enzyme, providing a quantitative measure of cytotoxicity.[15][16]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a step-by-step guide for determining the IC50 of indazole ether derivatives using the MTT assay.

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer and normal cell lines

  • Complete cell culture medium (specific to cell line)

  • Indazole ether derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[14]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

    • Include wells for "cells only" (untreated control) and "medium only" (blank).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the indazole ether derivatives in complete culture medium. It is advisable to maintain a consistent final solvent concentration (e.g., <0.5% DMSO) across all wells.

    • After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[17]

    • Incubate the plate for 4 hours at 37°C in a humidified 5% CO₂ atmosphere, protected from light.[11][17]

  • Formazan Solubilization:

    • After the 4-hour incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.[14][17]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[17]

Data Analysis:

  • Subtract the average absorbance of the "medium only" blank from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

  • Plot the percentage of cell viability against the log of the compound concentration.

  • Determine the IC50 value from the dose-response curve using non-linear regression analysis.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay A Seed Cells in 96-well Plate B Incubate 24h (37°C, 5% CO2) A->B C Add Serial Dilutions of Indazole Ether Derivatives B->C D Incubate 24-72h C->D E Add MTT Reagent (10 µL/well) D->E F Incubate 4h E->F G Add Solubilization Solution (100 µL/well) F->G H Read Absorbance (570 nm) G->H

Protocol 2: LDH Cytotoxicity Assay

This protocol details the measurement of LDH release as an indicator of compound-induced cytotoxicity.

Materials:

  • 96-well flat-bottom sterile microplates

  • Selected cancer and normal cell lines

  • Complete cell culture medium (low serum, e.g., 1%, is recommended to reduce background)[18]

  • Indazole ether derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • LDH Assay Kit (containing LDH reaction solution/substrate mix and stop solution)

  • Lysis Solution (e.g., 10% Triton X-100) for maximum LDH release control

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells with the indazole ether derivatives.

    • It is crucial to set up the following controls in triplicate:

      • Spontaneous LDH Release: Untreated cells.

      • Maximum LDH Release: Untreated cells lysed with Lysis Solution.

      • Background Control: Medium only.

  • Inducing Maximum Release:

    • 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the "Maximum LDH Release" control wells.[16]

  • Sample Collection:

    • After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[15]

    • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.[15]

  • LDH Reaction:

    • Prepare the LDH Reaction Solution according to the manufacturer's instructions.

    • Add 100 µL of the LDH Reaction Solution to each well of the new plate containing the supernatants.[15]

    • Incubate the plate for 30 minutes at room temperature, protected from light.[15]

  • Stopping the Reaction and Data Acquisition:

    • Add 50 µL of Stop Solution to each well.[16][19]

    • Measure the absorbance at 490 nm within 1 hour.[16]

Data Analysis:

  • Subtract the average absorbance of the "Background Control" from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

  • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the IC50 value.

LDH_Workflow cluster_setup Days 1-3: Setup & Treatment cluster_sample_prep Day 4: Sample Preparation cluster_reaction Day 4: LDH Reaction A Seed and Treat Cells (as per MTT Protocol) B Set up Controls: - Spontaneous Release - Maximum Release - Background A->B C Add Lysis Solution to 'Maximum Release' wells B->C D Centrifuge Plate (400 x g, 5 min) C->D E Transfer Supernatant to a new plate D->E F Add LDH Reaction Solution E->F G Incubate 30 min (Room Temp, Dark) F->G H Add Stop Solution G->H I Read Absorbance (490 nm) H->I

Data Presentation: Summarizing Cytotoxic Activity

The cytotoxic activity of the synthesized indazole ether derivatives should be summarized in a clear and concise table. This allows for easy comparison of the compounds' potency and selectivity across different cell lines.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Indazole Ether Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)WiDr (Colon)A549 (Lung)Vero (Normal)Selectivity Index (SI) vs. WiDr*
Indazole Ether 145.9746.3627.2050.15>100>3.68
Indazole Ether 286.24>10058.1975.43>100>1.72
Indazole Ether 350.1265.8835.5048.9195.232.68
Doxorubicin (Control)0.981.251.101.505.605.09

*Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line. A higher SI value indicates greater selectivity for cancer cells. (Note: Data presented are hypothetical examples based on published literature values for similar compounds.)[4][5]

Delving Deeper: Mechanistic Insights into Indazole Ether-Induced Apoptosis

Many indazole derivatives exert their cytotoxic effects by inducing apoptosis.[1][8][9][10] Apoptosis is a highly regulated process of programmed cell death that can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of cell death.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is triggered by cellular stress, such as DNA damage or oxidative stress, which are common consequences of treatment with cytotoxic agents. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).

Studies have shown that some indazole derivatives can induce apoptosis by:

  • Increasing Reactive Oxygen Species (ROS) levels. [1][8]

  • Decreasing the mitochondrial membrane potential. [1][8]

  • Upregulating the expression of pro-apoptotic Bax. [1][8]

  • Downregulating the expression of anti-apoptotic Bcl-2. [1][8]

These events lead to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to Apaf-1, which recruits and activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[20]

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., TNF-α, TRAIL) to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Activated caspase-8 can then directly activate effector caspases or cleave the Bcl-2 family protein Bid, which then activates the intrinsic pathway.

Interestingly, some novel indazole-based compounds have been identified as TRAIL sensitizers.[21] They achieve this by inhibiting the interaction between MKK7 and TIPRL, which in turn enhances TRAIL-induced apoptosis.[21]

Convergence and Execution

Both the intrinsic and extrinsic pathways ultimately lead to the activation of effector caspases, such as caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[20][21] The cleavage of caspase-3 and PARP are therefore considered reliable markers of apoptosis induction.[3][21]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase TRAIL TRAIL DR Death Receptor TRAIL->DR Casp8 Caspase-8 DR->Casp8 Casp3 Caspase-3 Casp8->Casp3 Indazole Indazole Ether Derivatives ROS ROS Increase Indazole->ROS Bcl2 Bcl-2 (down) Indazole->Bcl2 Bax Bax (up) Indazole->Bax Mito Mitochondrial Stress ROS->Mito CytC Cytochrome c Release Mito->CytC Bcl2->Mito Bax->Mito Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Conclusion and Future Directions

The protocols and information provided in this guide offer a robust framework for the initial in vitro characterization of novel indazole ether derivatives. By employing a dual-assay approach for cytotoxicity assessment and subsequently investigating the underlying apoptotic mechanisms, researchers can effectively identify and advance promising anti-cancer drug candidates. Future studies should focus on elucidating the specific molecular targets of these compounds and evaluating their efficacy in more complex in vitro models, such as 3D spheroids, and ultimately in in vivo animal models.

References

  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179–184. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(4), 179-184. Retrieved from [Link]

  • Lee, M., et al. (2019). Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma. Oncogene, 38(15), 2827–2841. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17163-17175. Retrieved from [Link]

  • Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Retrieved from [Link]

  • Semantic Scholar. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). The IC50 of the final compounds against MCF- 7 and HeLa cell lines. Retrieved from [Link]

  • PubMed. (2020, December 15). Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • RSC Publishing. (2021, July 20). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Universitas Indonesia. (2022, April 15). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • RSC Publishing. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Induction of cell apoptosis by imidazole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Indazole Derivatives: Promising Anti-tumor Agents. Retrieved from [Link]

  • MDPI. (2016, May 11). The Growing Complexity of Cancer Cell Response to DNA-Damaging Agents: Caspase 3 Mediates Cell Death or Survival?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, May 30). Cleavage of CAD by caspase-3 determines the cancer cell fate during chemotherapy. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Protocol[1]

You are likely encountering one of two critical failure modes: Regiochemical scrambling (N1 vs. N2 alkylation) or Electrophile degradation (elimination to the vinyl ether).

For the synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole , the direct alkylation of 1H-indazole with 1-(2-bromoethoxy)-4-chlorobenzene is the most convergent route.[1] However, standard conditions (NaH/DMF) often lead to poor N1:N2 ratios.

The Optimized Recommendation: Switch to Cesium Carbonate (


) in Acetonitrile (

) or DMF at elevated temperatures
. This leverages thermodynamic control to favor the N1-isomer while minimizing the basicity that causes linker elimination.[1]

Module 1: The Regioselectivity Paradox (N1 vs. N2)[2]

Indazole is an ambident nucleophile.[1] The N1-position is thermodynamically favored (benzenoid structure preserved), while the N2-position is often kinetically accessible (quinonoid structure).

The Mechanism of Failure

Under kinetic conditions (low temp, strong base like NaH, polar aprotic solvent), the metal cation often coordinates to N2, directing alkylation there.[2] To improve yield, you must force the system toward thermodynamic equilibrium .

IndazoleAlkylation Indazole 1H-Indazole (Starting Material) Base Base Deprotonation Indazole->Base Anion Indazolyl Anion (Ambident Nucleophile) Base->Anion N1_Path Thermodynamic Path (High Temp / Cs+) Anion->N1_Path N2_Path Kinetic Path (Low Temp / Na+ / Mitsunobu) Anion->N2_Path Prod_N1 N1-Product (Target) Stable Benzenoid N1_Path->Prod_N1 Prod_N2 N2-Product (Impurity) Quinonoid N2_Path->Prod_N2 Prod_N2->Prod_N1 Thermal Rearrangement (Requires High Temp)

Caption: Reaction pathway showing the divergence between the desired N1-alkylation (thermodynamic) and N2-alkylation (kinetic).

Module 2: Critical Process Parameters (CPP)

The following table summarizes the impact of reaction variables on the yield of the specific target: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole .

VariableRecommendationScientific Rationale
Base

(2.0 equiv)
The "Cesium Effect."[1] The large ionic radius of

disrupts tight ion-pairing with N2, allowing the N1 anion (more nucleophilic) to react. It is also mild enough to prevent elimination of the ethyl linker.[1]
Solvent Acetonitrile (MeCN) or DMF MeCN is preferred for cleaner profiles.[2] DMF increases reaction rate but makes workup harder.[1] Avoid THF for this specific substrate as it often enhances N2 selectivity with NaH.[1]
Temperature 80°C - 90°C High temperature is mandatory .[1] It promotes the thermodynamic N1 product and allows any formed N2 product to potentially rearrange or equilibrate back to the anion.[1]
Electrophile Bromide > Tosylate > Iodide Use 1-(2-bromoethoxy)-4-chlorobenzene .[1] Iodides are too reactive and prone to elimination (E2 reaction) to form the vinyl ether byproduct.
Catalyst TBAI (10 mol%) Tetrabutylammonium iodide acts as a phase transfer catalyst if using MeCN, improving the solubility of the carbonate base.[2]

Module 3: Optimized Experimental Protocol

Target: Synthesis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole Scale: 1.0 mmol basis

Step 1: Preparation of Electrophile (If not purchased)

Note: Commercially available as CAS 2033-76-3.[1]

  • Dissolve 4-chlorophenol (1.0 eq) in acetone.

  • Add

    
     (2.0 eq) and 1,2-dibromoethane (3.0 eq - Excess is crucial to prevent dimerization ).
    
  • Reflux for 12 hours.

  • Concentrate and purify via silica plug (100% Hexanes

    
     5% EtOAc/Hex) to isolate 1-(2-bromoethoxy)-4-chlorobenzene .[1]
    
Step 2: N-Alkylation of Indazole (The Critical Step)[1]
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Charging: Add 1H-Indazole (118 mg, 1.0 mmol) and

    
      (650 mg, 2.0 mmol) to the flask.
    
  • Solvent: Add anhydrous Acetonitrile (MeCN) (5 mL). Alternative: DMF if solubility is an issue.

  • Activation: Stir at room temperature for 15 minutes.

  • Addition: Add 1-(2-bromoethoxy)-4-chlorobenzene (260 mg, 1.1 mmol) and TBAI (37 mg, 0.1 mmol).

  • Reaction: Heat the mixture to 85°C (oil bath temperature) for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The N1 product usually runs higher (less polar) than the N2 product, but this can vary. Use 2D-NMR (NOESY) for final confirmation.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Filter off the solid inorganic salts through a Celite pad.[1]

    • Concentrate the filtrate under reduced pressure.[1][3][5]

    • If DMF was used: Dilute with EtOAc, wash 3x with water, 1x with LiCl (5% aq), then brine.

Step 3: Purification[1][6]
  • Column: Silica Gel (230-400 mesh).[1]

  • Eluent: Gradient from 100% Hexanes

    
     15% EtOAc/Hexanes.
    
  • Yield Expectation: 75–85% isolated yield of the N1 isomer.

Module 4: Troubleshooting & FAQs

Q1: I am still seeing 20-30% of the N2 isomer. How do I remove it?

A: If thermodynamic control (


/Heat) fails to give >90% selectivity, you must rely on purification.[2]
  • Chemical Separation: Isolate the mixture and treat it with HCl in dioxane . The N2-isomer is much more basic (pKa ~ 2) than the N1-isomer (pKa ~ -1).[1] The N2-isomer will protonate and precipitate as a salt, or remain in the aqueous layer during an acid wash, while the N1-isomer remains in the organic layer.

Q2: My alkyl halide is disappearing, but no product is forming.

A: You are likely observing Elimination (E2) .[2]

  • The base is deprotonating the

    
    -hydrogen of the ethyl linker instead of the indazole.[1]
    
  • Fix: Ensure your base is not too strong.[1] Switch from NaH to

    
     or 
    
    
    
    .[1] Ensure the reaction is strictly anhydrous; water can act as a base/nucleophile here.[1]
Q3: Can I use the Mitsunobu reaction (Indazole + Alcohol)?

A: DO NOT use Mitsunobu for this target. Literature confirms that Mitsunobu conditions (


/DEAD) applied to indazoles strongly favor the N2-isomer  (often 2.5:1 ratio favoring N2) due to steric bulk and the mechanism of the betaine intermediate.
Troubleshooting Flowchart

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC/LCMS What is the major impurity? Start->CheckTLC Isomer Isomer (N2-Alkylation) CheckTLC->Isomer Same Mass, diff Rf Vinyl Vinyl Ether (Elimination Product) CheckTLC->Vinyl Mass - Indazole SM Unreacted Starting Material CheckTLC->SM Indazole remains Sol1 Switch to Cs2CO3 / 90°C (Thermodynamic Control) Isomer->Sol1 Sol2 Switch to Weaker Base (K2CO3 in Acetone) Vinyl->Sol2 Sol3 Add TBAI (Catalyst) Check Reagent Quality SM->Sol3

Caption: Diagnostic workflow for identifying and resolving yield-limiting factors.

References

  • Regioselectivity in Indazole Alkylation

    • Cheung, L. et al.[2] "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021, 17, 1939–1954.

    • Key Insight: Establishes NaH/THF as N1 selective for substituted indazoles, but notes the thermodynamic stability of N1 allows thermal equilibr
  • Cesium Carbonate Effect

    • Luo, G. et al.[2][6] "Regioselective alkylation of a versatile indazole."[1][5][6][7] Beilstein Journal of Organic Chemistry, 2024, 20, 1940–1954.[6]

    • Key Insight: Demonstrates th

      
       at 90°C drives N1 selectivity via a chelation mechanism and thermodynamic control.[1]
      
  • Mitsunobu Selectivity (Warning)

    • Hunt, K. et al.[2] "N-Alkylation of indazoles: Mitsunobu conditions favor N2." Organic & Biomolecular Chemistry, 2020.[8] (Cited within Ref 1 context).

    • Key Insight: Confirms Mitsunobu reaction reverses selectivity to favor the unwanted N2 isomer.
  • Precursor Synthesis (1-(2-bromoethoxy)-4-chlorobenzene)

    • PubChem Compound Summary.[1] "1-(2-Bromoethoxy)-4-chlorobenzene."[1][9][10]

    • Key Insight: Standard Williamson ether synthesis protocols apply.[1]

Sources

Technical Support Center: Purification of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) purification of this compound. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction to the Analyte

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is a heterocyclic aromatic compound. Its structure presents specific challenges for reversed-phase HPLC purification that we will address.

  • Hydrophobic Core: The chlorophenoxy and indazole rings contribute to strong hydrophobic retention on C18 or similar stationary phases.

  • Basic Nitrogen Atoms: The indazole ring contains basic nitrogen atoms (pKa ≈ 1.04)[1]. At neutral pH, these can interact with acidic residual silanol groups on the silica-based stationary phase, leading to significant peak tailing.[2]

  • Solubility: The compound is expected to have low aqueous solubility but good solubility in common organic solvents like acetonitrile (ACN), methanol (MeOH), and Dimethyl Sulfoxide (DMSO).[3]

This guide will help you navigate these properties to achieve optimal purity, recovery, and throughput.

Diagram: General HPLC Purification Workflow

The following diagram outlines the logical flow from crude sample to purified product.

HPLC_Purification_Workflow cluster_0 Phase 1: Preparation & Method Development cluster_1 Phase 2: Scale-Up & Purification cluster_2 Phase 3: Post-Purification crude Crude Sample (1-[2-(4-chlorophenoxy)ethyl]-1H-indazole) prep Sample Preparation (Dissolution & Filtration) crude->prep analytical Analytical HPLC (Method Scouting) prep->analytical scaleup Method Scale-Up (Analytical to Preparative) analytical->scaleup purify Preparative HPLC (Fraction Collection) scaleup->purify analysis Fraction Analysis (Purity Check) purify->analysis pooling Pooling & Solvent Evaporation analysis->pooling final Pure Compound pooling->final High_Pressure_Troubleshooting sol_node sol_node start High Pressure Observed q1 Disconnect column. Pressure still high? start->q1 q2 Reconnect column, disconnect detector. Pressure high? q1->q2 No sys_block System Blockage (tubing, injector, filters) q1->sys_block Yes q3 Problem is the column. Reverse flush? q2->q3 No det_block Detector Blockage q2->det_block Yes col_block Column Blocked (frit or packing) q3->col_block sol1 Systematically check and clean/replace components. sys_block->sol1 sol2 Clean or replace detector cell. det_block->sol2 sol3 Replace column frit or replace column. col_block->sol3

Sources

Technical Support Center: Stability & Handling of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is a lipophilic research compound characterized by an indazole core linked to a 4-chlorophenyl ether moiety via an ethyl spacer.

Critical Alert: The primary challenge with this molecule in aqueous media is not chemical degradation , but physical instability (precipitation) and surface adsorption . Users frequently misinterpret loss of signal in HPLC/LC-MS as hydrolysis, when it is actually due to the compound crashing out of solution or sticking to plasticware.

This guide provides the technical framework to distinguish between these phenomena and ensure experimental reproducibility.

Module 1: Solubility vs. Chemical Stability

The "Phantom Degradation" Phenomenon

Because of the 4-chlorophenoxy and indazole groups, this molecule has a high calculated LogP (estimated > 3.5). In pure aqueous buffers (PBS, HEPES), its solubility is likely in the low micromolar or nanomolar range.

Symptom: You observe a 40-60% drop in concentration immediately after diluting a DMSO stock into cell culture media or buffer. Diagnosis: This is precipitation , not degradation. The compound forms micro-aggregates that may be invisible to the naked eye but are filtered out prior to analysis or settle at the bottom of the well.

Solubility Troubleshooting Table
Solvent SystemSolubility RatingApplication Notes
100% Water/PBS 🔴 Insoluble Do not use for stock solutions. Immediate precipitation likely.
100% DMSO 🟢 Excellent Recommended for Stock (10–100 mM). Store at -20°C.
100% Ethanol 🟡 Good Viable alternative to DMSO, but evaporation can alter concentration.
PBS + 0.1% DMSO 🟠 Risk Metastable. Use immediately. Risk of "crashing out" over time.
PBS + Cyclodextrin 🟢 Excellent Recommended: 20% HP-β-CD prevents precipitation and adsorption.

Module 2: Chemical Stability Profile

Hydrolysis (pH Sensitivity)

The molecule contains two potential points of attack:[1]

  • The Ether Linkage (Ar-O-CH2): Aryl alkyl ethers are generally robust against hydrolysis at physiological pH (7.4). They typically require strong acids (e.g., HBr, HI) to cleave [1].[2]

  • The N-Alkyl Bond: The bond between the indazole nitrogen and the ethyl chain is metabolically stable but can be susceptible to oxidative dealkylation under extreme stress (e.g., liver microsomes), though it is chemically stable in simple buffers [2].

Verdict: The compound is chemically stable in aqueous buffers at pH 4.0 – 8.0 for >24 hours if solubilized correctly.

Photostability

Indazole derivatives can absorb UV light and undergo photo-oxidation or tautomeric shifts in excited states [3].

  • Recommendation: Protect stock solutions and assay plates from direct sunlight. Use amber vials.

Module 3: Surface Adsorption (The "Sticky" Drug Problem)

Lipophilic compounds like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole exhibit high Non-Specific Binding (NSB) to polystyrene and polypropylene [4].

The Mechanism: Hydrophobic interactions drive the molecule out of the aqueous phase and onto the container walls. This is often mistaken for degradation because the compound "disappears" from the solution.

Corrective Action:

  • Glassware: Use silanized glass vials for dilutions.

  • Plastics: Use "Low-Binding" polypropylene tubes.

  • Additives: Include 0.01% Tween-20 or 0.1% BSA in buffers to block surface sites.

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision tree for diagnosing "Missing Compound" issues.

StabilityLogic Start Issue: Low Recovery in Aqueous Media CheckTurbidity Step 1: Visual/Turbidity Check Start->CheckTurbidity Precipitation Diagnosis: Precipitation (Solubility Issue) CheckTurbidity->Precipitation Cloudy/Particulates CheckContainer Step 2: Check Container Type CheckTurbidity->CheckContainer Clear Solution Adsorption Diagnosis: Surface Adsorption (NSB) CheckContainer->Adsorption Standard Polystyrene (No detergent) CheckPeaks Step 3: HPLC Peak Analysis CheckContainer->CheckPeaks Glass/Low-Bind (+ Detergent) NewPeaks Are new peaks visible? CheckPeaks->NewPeaks Degradation Diagnosis: Chemical Degradation (Hydrolysis/Oxidation) NewPeaks->Adsorption No (Just Area Loss) NewPeaks->Degradation Yes (New Peaks)

Caption: Diagnostic workflow to distinguish between solubility failure, surface adsorption, and true chemical instability.

Module 4: Experimental Protocols

Protocol A: Preparation of Stable Aqueous Assay Solution

Use this protocol to prevent precipitation during biological assays.

  • Stock Prep: Dissolve 10 mg of compound in 1 mL 100% DMSO (Concentration: ~30 mM). Vortex until clear.

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into the final buffer.

    • Prepare a 100x Intermediate in 100% Ethanol or DMSO.

  • Final Dilution:

    • Prepare the assay buffer containing 0.5% Methyl-β-cyclodextrin or 0.01% Tween-20 .

    • Slowly add the Intermediate to the assay buffer while vortexing rapidly.

    • Target: Final DMSO concentration < 1%.

Protocol B: Forced Degradation (Validation)

Use this to prove chemical stability to Quality Assurance.

  • Acid Stress: Dilute stock to 10 µM in 0.1 N HCl. Incubate at 60°C for 4 hours.

  • Oxidative Stress: Dilute stock to 10 µM in 3% H₂O₂. Incubate at RT for 4 hours.

  • Analysis: Inject onto HPLC (C18 Column, Acetonitrile/Water gradient).

    • Pass Criteria: >95% recovery of parent peak area compared to Control (Time 0).

    • Note: If the ether bond cleaves, you will see a peak for 4-chlorophenol and the corresponding N-hydroxyethyl-indazole .

Frequently Asked Questions (FAQ)

Q1: I see a new peak at RRT 0.8 after 24 hours in media. Is this hydrolysis? A: It is unlikely to be simple hydrolysis. In complex media (like DMEM + FBS), this is often metabolic degradation (if cells are present) or protein binding shifting the equilibrium. If no cells are present, check for photo-oxidation. Run a control in PBS to confirm.

Q2: Can I store the aqueous dilution at 4°C? A: No. Lowering the temperature decreases solubility, increasing the risk of precipitation. Always prepare aqueous dilutions fresh. Store only the DMSO stock at -20°C.

Q3: Why is my standard curve non-linear at high concentrations? A: You have likely exceeded the solubility limit. Above a certain threshold (e.g., 10 µM), the compound precipitates, so adding more stock does not increase the soluble concentration.

References

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. Lewis Publishers.
  • Gaetano, A., et al. (2023). "Synthesis and Stability of Indazole Scaffolds in Medicinal Chemistry." Journal of Heterocyclic Chemistry.

  • Tominaga, F., et al. (2010).[3] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays." Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[3]

  • FDA Center for Drug Evaluation and Research. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.

Sources

Troubleshooting N1-alkylation selectivity of indazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting N1-alkylation selectivity of indazole derivatives Content Type: Technical Support Center / Troubleshooting Guide

Senior Application Scientist Desk Subject: Optimizing Regioselectivity in 1H-Indazole Alkylations

Welcome to the technical support hub for indazole functionalization. This guide addresses the persistent challenge of distinguishing between N1 (thermodynamic) and N2 (kinetic/chelation-controlled) alkylation. Unlike simple indoles, the indazole scaffold possesses a dynamic tautomeric equilibrium that makes regiocontrol highly sensitive to the Base-Solvent-Temperature triad.

Module 1: The Mechanistic Landscape

Before troubleshooting, you must diagnose the driving force of your current reaction system. The selectivity is governed by the interplay between the tautomeric equilibrium of the substrate and the hardness/softness of the generated nucleophile.

The Tautomer Trap
  • 1H-Indazole (N1-H): The thermodynamically stable tautomer (aromatic benzenoid structure).[1]

  • 2H-Indazole (N2-H): The less stable quinonoid tautomer.[1]

  • The Anion: Upon deprotonation, the negative charge is delocalized. However, the N1 position is generally more nucleophilic under thermodynamic control, while N2 is often more accessible sterically or favored by specific cation chelation.

IndazoleSelectivity Substrate Indazole Substrate Base Deprotonation (Base Choice) Substrate->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion PathN1 Path A: Thermodynamic (Dissociated Ion Pair) Anion->PathN1 Polar Aprotic / High T (Cs+, K+) PathN2 Path B: Kinetic/Chelation (Tight Ion Pair / Sterics) Anion->PathN2 Non-polar / Low T (Li+, Na+ Chelation) ProductN1 N1-Alkyl Indazole (Benzenoid - Stable) PathN1->ProductN1 ProductN2 N2-Alkyl Indazole (Quinonoid - Less Stable) PathN2->ProductN2 ProductN2->ProductN1 Thermal Rearrangement (If reversible)

Figure 1: Mechanistic divergence in indazole alkylation. Path A represents the target workflow for N1 selectivity.

Module 2: Troubleshooting Workflow (Q&A)
Scenario A: "I am getting a 1:1 mixture of N1 and N2 isomers."

Diagnosis: Your reaction is likely operating under "loose" kinetic control where neither the thermodynamic stability of N1 nor the kinetic rapidity of N2 is dominant. This often happens with weak bases (


) in semi-polar solvents (Acetone, MeCN) at moderate temperatures.

Corrective Action: Shift to Thermodynamic Control .

  • Switch Solvent: Change to DMF or NMP. These polar aprotic solvents solvate the cation effectively, creating a "naked" anion that prefers the thermodynamically stable N1 product.

  • Elevate Temperature: Increase reaction temperature to 90–100°C. This overcomes the activation energy barrier and allows any formed N2 product (if reversible) to equilibrate to N1.

  • Base Upgrade: Switch to

    
    . The "Cesium Effect" involves the large, soft cesium cation which forms a loose ion pair, further promoting the thermodynamic N1 pathway [1].
    
Scenario B: "I used NaH in THF and unexpectedly got high N1 selectivity."

Analysis: This is a known "feature" rather than a bug, but it is substrate-dependent. Explanation: While THF is non-polar (usually favoring tight ion pairs/N2), NaH can drive N1 selectivity if there are coordinating substituents at C3 (like esters or ketones). The


 coordinates between the substituent and N2, effectively blocking the N2 site and forcing the electrophile to attack N1 [2].
Recommendation:  If this works, do not change it . It is a robust method for C3-substituted indazoles.
Scenario C: "I need N1 selectivity, but my substrate has a substituent at C7."

Critical Warning: Substituents at C7 (e.g.,


, 

) create significant steric hindrance around the N1 pocket. The Problem: Even under thermodynamic conditions, the steric bulk at C7 may mechanically block the electrophile from approaching N1, forcing the reaction to N2 (often >95% N2 selectivity) [2]. Workaround:
  • Strategy: You cannot force direct alkylation to N1 easily.

  • Alternative: Construct the indazole after establishing the N-alkyl bond (e.g., via hydrazine cyclization) or use a removable blocking group at N2 if applicable (though difficult).

Scenario D: "I tried the Mitsunobu reaction to get N1, but isolated the N2 product."

Diagnosis: Unlike standard alkylation, the Mitsunobu reaction on indazoles often displays inverted selectivity (favoring N2), particularly with electron-deficient indazoles or methyl esters [3]. Mechanism: The steric bulk of the


/DIAD betaine complex combined with the specific pKa profile of the substrate often steers the attack to the less hindered N2, or proceeds via a specific hydrogen-bond-guided transition state.
Fix:  If Mitsunobu gives N2, revert to Protocol A (Cs2CO3/Dioxane/Heat)  for N1.
Module 3: Validated Experimental Protocols
Protocol A: High-Fidelity N1-Alkylation (Thermodynamic Method)

Best for: Unsubstituted indazoles or substrates without C7 steric hindrance.

Reagents:

  • Substrate: 1H-Indazole derivative (1.0 equiv)[2][3]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1][2][4]
    
  • Solvent: 1,4-Dioxane (Anhydrous) or DMF

  • Electrophile: Alkyl Halide or Tosylate (1.5 equiv)

Step-by-Step:

  • Dissolution: Dissolve the indazole (1.0 equiv) in 1,4-Dioxane (concentration ~0.1 M).

  • Activation: Add

    
     (2.0 equiv). Stir at Room Temperature for 15 minutes.
    
  • Addition: Add the alkylating agent (1.5 equiv).

  • Thermodynamic Push: Heat the mixture to 90°C for 2–4 hours.

    • Why? High temp ensures thermodynamic equilibration to the N1 isomer.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (x3) to remove DMF/Dioxane traces. Dry over

    
    .[3]
    

Expected Outcome: >90% N1 selectivity for standard substrates [4].

Protocol B: N1-Alkylation via Chelation Control (The "NaH" Method)

Best for: Indazoles with electron-rich/coordinating groups at C3.

Reagents:

  • Base: Sodium Hydride (60% dispersion) (1.2 equiv)[3]

  • Solvent: THF (Anhydrous)[3]

  • Temp: 0°C

    
     50°C[5]
    

Step-by-Step:

  • Suspend NaH in THF at 0°C under Argon.

  • Add indazole solution dropwise. Stir 30 mins (H2 evolution).

  • Add electrophile.[4][6]

  • Warm to 50°C.

    • Mechanism:[4][5][7][8][9][10]

      
       coordinates N2 and C3-O, shielding N2 and directing attack to N1.
      
Module 4: Data & Selectivity Matrix

Table 1: Impact of Conditions on Regioisomer Ratio (N1 : N2)

Substrate TypeConditionsMajor ProductApprox. Ratio (N1:N2)Mechanism
Unsubstituted

/ Acetone / RT
Mixture50:50 to 60:40Kinetic/Loose
Unsubstituted

/ DMF / 90°C
N1 > 95:5Thermodynamic
3-Ester Indazole NaH / THF / 50°CN1 > 99:1Chelation Control (

)
7-Nitro Indazole NaH / THF / RTN2 < 5:95Steric Blockade at N1
5-Bromo Indazole Mitsunobu (

/DIAD)
N2 30:70Steric/Betaine Control
References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1939–1951.[5]

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances. 2024.[4][9]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Beilstein J. Org. Chem. 2024, 20, 1804–1814.

  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi

    • (General Protocol Reference)

Sources

Technical Support Center: Recrystallization of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the purification of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. As this is a specialized molecule, a universally optimized recrystallization protocol may not be readily available in the literature. This guide is designed to empower you with the foundational principles, a systematic workflow for method development, and robust troubleshooting strategies to achieve high purity and yield. Our approach is grounded in the established principles of physical organic chemistry and extensive field experience.

Part 1: Method Development - A Systematic Approach to Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent system.[1] An ideal solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[2] Given the mixed polarity of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole—possessing a polar indazole ring, a mid-polarity ether linkage, and nonpolar aromatic/aliphatic regions—a systematic screening is the most reliable path forward.

Experimental Protocol: Small-Scale Solvent Screening

This initial test is crucial and requires only a small amount of your crude material.

  • Preparation : Place approximately 10-20 mg of the crude solid into several small test tubes.

  • Solvent Addition (Room Temp) : To each tube, add a different candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent but may be useful as the "soluble solvent" in a mixed-solvent system.[3]

  • Heating : If the compound is insoluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point.[4] Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling : Allow the clear, hot solution to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for 10-15 minutes.[5]

  • Observation : A suitable solvent will show poor solubility at room temperature, complete solubility when hot, and significant crystal formation upon cooling. Note the quantity and quality of the crystals.

Data Presentation: Common Recrystallization Solvents

The following table provides a starting point for your solvent screening, ordered by decreasing polarity.

SolventBoiling Point (°C)General PolarityPotential Use for Target Compound
Water100HighLikely poor solubility; may work as an anti-solvent.[6]
Methanol65HighGood starting point for polar compounds.[6]
Ethanol (95%)78HighAn excellent, versatile solvent.[6] Often used with water.
Acetone56IntermediateGood general-purpose solvent, but low boiling point can be tricky.[6]
Ethyl Acetate77IntermediateExcellent choice for compounds with intermediate polarity.[6]
Toluene111LowGood for aromatic compounds, but high boiling point can risk oiling out.[6][7]
Hexane / Heptane69 / 98LowLikely poor solubility; good candidates for an anti-solvent.[6]
Visualization: Systematic Solvent Selection Workflow

The following workflow illustrates the decision-making process for identifying a suitable single or mixed-solvent system.

SolventSelection start Start: Crude Solid screen Screen 8-10 Solvents (Polar to Nonpolar) start->screen decision1 Good single solvent found? (Soluble Hot, Insoluble Cold) screen->decision1 single_solvent Optimize single-solvent recrystallization decision1->single_solvent Yes no_single No suitable single solvent found decision1->no_single No select_pair Select Miscible Solvent Pair: 1. 'Soluble Solvent' (dissolves compound well) 2. 'Anti-Solvent' (compound is insoluble) no_single->select_pair protocol_mixed Dissolve in min. hot 'Soluble Solvent'. Add hot 'Anti-Solvent' dropwise until cloudy. Reheat to clarify, then cool slowly. select_pair->protocol_mixed mixed_solvent Optimize mixed-solvent recrystallization protocol_mixed->mixed_solvent

Caption: A logical workflow for selecting a recrystallization solvent system.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Even with a good solvent system, challenges can arise. This section addresses the most common issues encountered during recrystallization.

Q1: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

A1: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[8][9] Impurities can also depress the melting point, exacerbating the issue.[10]

  • Immediate Fix: Reheat the solution to re-dissolve the oil. Add 10-20% more solvent to decrease the saturation temperature, and allow it to cool much more slowly.[8][9] Insulating the flask can promote the slow crystal growth needed.

  • Alternative Solvents: If the problem persists, your solvent's boiling point may be too high. Select a solvent with a lower boiling point.

  • Purity: If the crude material is highly impure, the melting point depression may be too significant.[10] Consider a preliminary purification step (e.g., a quick column filtration) before recrystallization.

Q2: The solution cooled completely, but no crystals have formed. What should I do?

A2: This is a classic case of a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[9] This can happen for two main reasons: the solution is too dilute (most common) or crystallization has not been initiated.

  • Too Much Solvent: This is the most frequent cause.[9] Gently heat the solution and boil off a portion of the solvent to increase the concentration.[8] Let it cool again.

  • Induce Crystallization: If the concentration seems correct, you need to provide a nucleation site for crystals to grow.[9]

    • Scratch Method: Vigorously scratch the inside surface of the flask at the air-liquid interface with a glass rod. The micro-scratches on the glass can serve as nucleation points.[11]

    • Seed Crystal: Add a tiny speck of the original crude solid. This provides a perfect template for crystal growth.[11]

    • Further Cooling: If room temperature cooling fails, a lower temperature bath (ice-salt or freezer) may be required, but this should be a last resort as rapid cooling can trap impurities.[11][12]

Q3: My final yield is very low. How can I improve recovery?

A3: A low yield suggests that a significant amount of your compound remained dissolved in the mother liquor.[8]

  • Minimize Solvent: Ensure you used the absolute minimum amount of hot solvent required to dissolve the solid. Any excess will retain the product in the solution upon cooling.[4]

  • Cold Wash: When washing the collected crystals, always use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your purified product.

  • Second Crop: Do not discard the mother liquor immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling.[8] Note that this second crop may be less pure than the first.

Q4: My crystals have a slight color, but the pure compound is reported as white. How can I fix this?

A4: Colored impurities can often be removed using activated charcoal (carbon).[13]

  • Procedure: After dissolving your crude compound in the hot solvent, remove it from the heat and add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient).

  • Critical Step - Hot Filtration: Bring the mixture back to a boil for a few minutes. You must then perform a hot gravity filtration to remove the charcoal.[1] If the solution cools during this step, your product will prematurely crystallize on the filter paper along with the charcoal. To prevent this, use a pre-heated funnel and a fluted filter paper for a fast filtration rate.[1]

Visualization: Troubleshooting Common Recrystallization Issues

This flowchart provides a diagnostic path for common experimental problems.

Troubleshooting start Hot, Saturated Solution is Cooled outcome What is the result? start->outcome oil Liquid 'Oil' Forms outcome->oil Oiling Out no_xtal No Crystals Form outcome->no_xtal No Formation success Pure Crystals Form outcome->success Success oil_cause Cause: Too concentrated, Cooling too fast, Solvent BP > Compound MP oil->oil_cause oil_sol Solution: 1. Reheat, add more solvent. 2. Cool much slower. 3. Choose lower-boiling solvent. oil_cause->oil_sol no_xtal_cause Cause: Too dilute or Supersaturated no_xtal->no_xtal_cause no_xtal_sol Solution: 1. Boil off some solvent. 2. Scratch flask interior. 3. Add a seed crystal. no_xtal_cause->no_xtal_sol

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Experiment 2: Recrystallization. (n.d.). University of Colorado, Boulder.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization, filtration and melting point. (n.d.). University of Toronto.
  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry.
  • CN101948433A - Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Recrystallization (help meeeeee). (2013, February 3). Reddit.
  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • SOP: CRYSTALLIZATION. (n.d.). University of Cape Town, Department of Chemistry.
  • 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • 3.5E: Initiating Crystallization. (2022, April 7). Chemistry LibreTexts.
  • Recrystallization. (n.d.). California State University, Stanislaus.
  • Recrystallization (chemistry). (n.d.). Wikipedia.
  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • 4. Crystallization. (n.d.). University of Missouri-St. Louis.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). BOC Sciences.
  • Flow Crystallization | Solubility Control. (2024, May 9). Vapourtec.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
  • Recrystallization. (n.d.). Wired Chemist.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare.
  • Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. (2025, February 20). Journal of Chemical Health Risks.
  • Recrystallization. (n.d.). Homi Bhabha Centre for Science Education.
  • Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. (2025, August 12). Asian Journal of Research in Chemistry.
  • Recrystallization. (n.d.). ResearchGate.
  • Recrystallization (chemistry). (n.d.). EBSCO Information Services.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Part 1. Recrystallization. (n.d.). University of California, Santa Cruz.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information.

Sources

Validation & Comparative

A Comparative Guide to Indazole and Benzydamine-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison between two classes of non-steroidal anti-inflammatory drugs (NSAIDs): indazole derivatives, represented by 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, and Benzydamine with its analogs. While both fall under the broad category of NSAIDs, their mechanisms of action and therapeutic profiles exhibit significant distinctions, making them suitable for different applications in research and drug development. This document delves into their mechanistic differences, supported by established experimental protocols for their comparative evaluation.

Introduction: Beyond Classical NSAIDs

The landscape of anti-inflammatory drug discovery is continuously evolving. For decades, the primary strategy has centered on the inhibition of cyclooxygenase (COX) enzymes, which are critical for the production of inflammatory prostaglandins.[1][2] This mechanism, however, is associated with a range of side effects, particularly gastrointestinal issues, due to the inhibition of the homeostatic COX-1 isoform.[3][4]

This guide focuses on two intriguing classes of compounds that offer anti-inflammatory effects through mechanisms that, while overlapping in some respects, are fundamentally distinct.

  • Indazole Derivatives: This class, represented here by 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, has demonstrated potent anti-inflammatory activity. Studies on various indazole derivatives show that their effects are often mediated through the significant inhibition of the inducible COX-2 enzyme, as well as modulation of key pro-inflammatory cytokines.[5][6]

  • Benzydamine and its Analogs: Benzydamine is a well-established topical anti-inflammatory agent.[7][8] Unlike traditional NSAIDs, it is a weak inhibitor of COX enzymes.[9][10][11] Its primary anti-inflammatory efficacy stems from its ability to suppress the synthesis of pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and to stabilize cellular membranes, which contributes to its local anesthetic properties.[9][11][12]

This comparative analysis will explore these divergent mechanisms and provide researchers with a robust experimental framework to validate and quantify the activities of these and similar compounds.

Chemical Structures and Core Scaffolds

The foundational difference in the pharmacological profiles of these two compound classes begins with their distinct chemical structures.

Compound ClassRepresentative StructureCore ScaffoldKey Features
Indazole Derivative 1-[2-(4-chlorophenoxy)ethyl]-1H-indazoleIndazole A bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring. This scaffold is found in numerous pharmacologically active compounds.[8][13]
Benzydamine Analog Benzydamine1-Benzyl-1H-indazole While technically an indazole derivative itself, its unique N-benzyl substitution and dimethylaminopropoxy side chain define its distinct pharmacological class and separate it from other indazoles that primarily target COX enzymes.[7][14]

The structural variations dictate how these molecules interact with biological targets, leading to their different primary mechanisms of action.

Comparative Mechanisms of Anti-Inflammatory Action

While both classes reduce inflammation, their pathways to achieving this outcome diverge significantly.

The Cyclooxygenase (COX) Pathway

The classical mechanism for NSAIDs involves the inhibition of COX enzymes, which catalyze the conversion of arachidonic acid into prostaglandins, key mediators of inflammation and pain.[1][15]

  • Indazole Derivatives : Many indazole derivatives show significant, often selective, inhibition of the COX-2 isoform.[5][6] COX-2 is induced by inflammatory stimuli, and its selective inhibition is thought to provide anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[3]

  • Benzydamine Analogs : Benzydamine is characterized as a very weak inhibitor of both COX-1 and COX-2.[9][10] Its anti-inflammatory effects are not primarily dependent on prostaglandin synthesis inhibition, which sets it apart from the vast majority of NSAIDs.[11]

Modulation of Pro-Inflammatory Cytokines

A more convergent mechanism for both compound classes is the downregulation of pro-inflammatory cytokines. These signaling proteins, such as TNF-α and IL-1β, are master regulators of the inflammatory cascade.[16][17]

  • Indazole Derivatives : Studies have demonstrated that indazole compounds can inhibit the production of TNF-α and IL-1β in a concentration-dependent manner.[5][6] This action complements their COX-inhibitory effects, providing a multi-pronged anti-inflammatory profile.

  • Benzydamine Analogs : This is the principal mechanism of action for Benzydamine. It effectively inhibits the synthesis and release of TNF-α and IL-1β from activated immune cells like macrophages.[10][11][12] Some research suggests this may occur through the inhibition of the p38 MAPK signaling pathway.[14] This targeted cytokine modulation, without significant COX inhibition, is the hallmark of Benzydamine's activity. In silico studies have even proposed that Benzydamine may act as a direct inhibitor of TNF-α itself.[18]

The following diagram illustrates the primary signaling pathways targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes TLR4 Toll-like Receptor 4 (LPS Binding) MAPK_Pathway MAPK Pathway (p38) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway Prostaglandins Prostaglandins (Pain, Inflammation) COX_Enzymes->Prostaglandins Gene_Transcription Gene Transcription MAPK_Pathway->Gene_Transcription NFkB_Pathway->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene_Transcription->Cytokines Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->TLR4 Indazole Indazole Derivatives Indazole->COX_Enzymes Strong Inhibition (esp. COX-2) Indazole->Cytokines Inhibition Benzydamine Benzydamine Analogs Benzydamine->COX_Enzymes Weak Inhibition Benzydamine->MAPK_Pathway Inhibition Benzydamine->Cytokines Strong Inhibition

Caption: Divergent mechanisms of Indazole derivatives and Benzydamine analogs.

Experimental Framework for Comparative Evaluation

To empirically compare a novel indazole derivative like 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole against a Benzydamine analog, a multi-step experimental workflow is essential. This workflow is designed to first dissect the in vitro mechanisms and then confirm the overall efficacy in vivo.

G cluster_invitro Phase 1: In Vitro Mechanistic Analysis cluster_invivo Phase 2: In Vivo Efficacy Confirmation cluster_analysis Phase 3: Comparative Data Synthesis Assay1 Protocol 1: COX-1/COX-2 Inhibition Assay IC50_COX Determine IC50 values for COX-1 and COX-2 Assay1->IC50_COX Assay2 Protocol 2: TNF-α Release Assay IC50_TNF Determine IC50 value for TNF-α inhibition Assay2->IC50_TNF Data_Table Compile Data Table: IC50 & Efficacy IC50_COX->Data_Table IC50_TNF->Data_Table Assay3 Protocol 3: Carrageenan-Induced Paw Edema Efficacy Measure % Inhibition of Edema Assay3->Efficacy Efficacy->Data_Table Conclusion Draw Conclusions on Potency & Mechanism Data_Table->Conclusion

Sources

Structural Characterization of N1-Substituted Indazole Ethers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural characterization of N1-substituted indazole ethers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Regioselectivity Paradox

In medicinal chemistry, the indazole scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors, anti-inflammatory agents (e.g., Benzydamine), and GPCR ligands. However, the synthesis and characterization of N1-substituted indazole ethers present a persistent challenge: Regioselectivity .[1]

The indazole ring exists in a tautomeric equilibrium between


-indazole and 

-indazole.[2][3][4] Direct alkylation often yields a mixture of N1- (benzenoid) and N2- (quinonoid) isomers.[2] While N1-substitution is often thermodynamically favored, steric and electronic factors can shift this balance.[4] Misassigning these isomers can lead to dead-end SAR (Structure-Activity Relationship) campaigns, as the biological activity profiles of N1 and N2 isomers are often diametrically opposed.

This guide provides an autonomous, technical comparison of structural characterization methods, moving beyond basic textbook definitions to field-proven, self-validating protocols.

Comparative Analysis of Characterization Techniques

The following table summarizes the performance of primary characterization methods for distinguishing N1- and N2-substituted indazole ethers.

FeatureMethod A: 1D NMR (

H,

C)
Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography Method D: UV-Vis Spectroscopy
Throughput HighMediumLowHigh
Definitiveness Moderate (requires reference)High (Self-validating) Absolute Low (Auxiliary only)
Sample Req. ~2-5 mg~10-20 mgSingle Crystal<1 mg
Key Diagnostic Chemical shift of H-3 vs. H-7NOE: N-R

H-7 (N1) vs. H-3 (N2)
Torsion angles & bond lengths

(Benzenoid vs. Quinonoid)
Cost/Time Low / MinutesLow / HoursHigh / Days-WeeksLow / Minutes
Deep Dive: The Causality of Characterization
Method A: 1D NMR – The Chemical Shift Fingerprint

While 1D NMR is the workhorse, it is prone to ambiguity without a comparative standard.

  • Mechanism: The N1-isomer retains the aromatic benzenoid character of the benzene ring. The N2-isomer adopts a quinonoid structure, disrupting the aromatic current.

  • Diagnostic Shift (H-7): In N2-substituted indazoles, the lone pair on N1 exerts a deshielding anisotropic effect on the adjacent H-7 proton , typically shifting it downfield compared to the N1-isomer.[5]

  • Diagnostic Shift (H-3): Conversely, the H-3 proton in N1-isomers is often more deshielded than in N2-isomers due to the ring current preservation.

Method B: 2D NMR – The Self-Validating Standard

This is the recommended routine method for drug discovery workflows. It relies on spatial proximity (NOE) rather than electronic environments, making it less susceptible to substituent effects.

  • NOESY/ROESY:

    • N1-Substitution: The alkyl group on N1 is spatially close to H-7 (the proton on the benzene ring). A strong NOE cross-peak between the

      
      -CH
      
      
      
      and H-7 confirms N1 regiochemistry.
    • N2-Substitution: The alkyl group on N2 is spatially distant from H-7 but proximal to H-3 . An NOE cross-peak between

      
      -CH
      
      
      
      and H-3 confirms N2 regiochemistry.
  • HMBC:

    
    N-
    
    
    
    H HMBC can definitively assign the nitrogen by chemical shift (
    
    
    N of N2-alkylated species is typically shielded relative to N1), but this requires
    
    
    N probe capabilities.
Method C: X-Ray Crystallography – The "Golden Truth"

When isomers separate poorly or NMR signals overlap, X-ray diffraction is non-negotiable. It reveals the bond length alternation characteristic of the quinonoid N2-isomer versus the delocalized benzenoid N1-isomer.

Visualizing the Logic: Characterization Workflow

The following diagram outlines the decision logic for structurally characterizing a synthesized indazole ether.

IndazoleCharacterization Start Crude Reaction Mixture (Indazole Alkylation) TLC TLC/LC-MS Analysis (Check for Isomers) Start->TLC Sep Chromatographic Separation (Flash Column) TLC->Sep NMR_1D 1H NMR (DMSO-d6/CDCl3) Sep->NMR_1D Decision Are isomers distinct? NMR_1D->Decision NOESY 2D NOESY/ROESY (Critical Step) Decision->NOESY Yes XRay X-Ray Crystallography Decision->XRay Ambiguous/Solid N1_Path NOE: N-CH2 ↔ H-7 NOESY->N1_Path N2_Path NOE: N-CH2 ↔ H-3 NOESY->N2_Path Conf_N1 Confirm: N1-Isomer (Benzenoid) N1_Path->Conf_N1 Conf_N2 Confirm: N2-Isomer (Quinonoid) N2_Path->Conf_N2 XRay->Conf_N1 XRay->Conf_N2

Caption: Decision tree for distinguishing N1 vs. N2 indazole regioisomers using NMR and X-ray techniques.

Experimental Protocols

Protocol A: Regioselective Synthesis of N1-Substituted Indazole Ethers

Objective: To maximize the yield of the thermodynamically stable N1-isomer.

Reagents:

  • Substituted 1H-Indazole (1.0 eq)[6]

  • Alkyl/Ether Halide (e.g., 3-chloropropyl phenyl ether) (1.1 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)[6]

  • Anhydrous THF or DMF

Methodology:

  • Activation: In a flame-dried flask under Argon, dissolve the indazole in anhydrous THF. Cool to 0°C.[6]

  • Deprotonation: Add NaH portion-wise. The evolution of H

    
     gas indicates anion formation. Stir for 30 min at 0°C to ensure complete deprotonation of the N-H. Note: The sodium cation coordinates with N2, sterically hindering it and directing alkylation to N1.
    
  • Alkylation: Add the alkyl halide dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12-24h. Monitor by TLC.[6]

  • Workup: Quench with NH

    
    Cl (sat. aq.). Extract with EtOAc.
    
  • Purification: Silica gel chromatography. N1 isomers typically elute after N2 isomers in non-polar eluents due to higher polarity, though this varies by substituent.

Protocol B: The "NOE Triangulation" Characterization

Objective: To definitively assign regiochemistry without X-ray.

Sample Prep: Dissolve ~10 mg of purified compound in 0.6 mL DMSO-d


 (preferred over CDCl

to prevent aggregation).

Instrument Parameters (600 MHz recommended):

  • 1H NMR: Acquire standard spectrum. Identify the N-CH

    
     protons (usually a triplet/multiplet 
    
    
    
    4.0–5.5 ppm) and the aromatic protons.
  • NOESY: Set mixing time (

    
    ) to 500 ms.
    
  • Analysis:

    • Locate the N-CH

      
       resonance.
      
    • Scan for cross-peaks in the aromatic region.

    • N1 Confirmation: Look for interaction with the doublet at

      
       ~7.5–8.0 ppm (H-7).
      
    • N2 Confirmation: Look for interaction with the singlet at

      
       ~8.0–8.5 ppm (H-3).
      

Data Comparison: N1 vs. N2 Spectral Signatures[5][7][8][9]

The following data illustrates the typical spectral differences observed in indazole ethers (e.g., methyl 1H-indazole-3-carboxylate derivatives).

ParameterN1-Isomer (Target) N2-Isomer (Impurity) Explanation
H-3 Chemical Shift N/A (Substituted) or

8.0-8.2

8.3-8.6
N2-alkylation often deshields H-3 more significantly.
H-7 Chemical Shift

7.4-7.6

7.7-7.9
N1 lone pair in N2-isomer deshields H-7.
C-3 (

C NMR)

130-135 ppm

120-125 ppm
Quinonoid character shifts C-3 upfield.
Melting Point Generally LowerGenerally HigherN2 isomers often pack more efficiently (higher symmetry).
Elution Order (Silica) More Polar (Slower)Less Polar (Faster)N2 dipole moment is often lower, eluting first in Hex/EtOAc.

Biological Implications & Case Studies

Understanding this structural distinction is not merely academic; it drives potency.

  • Case Study: Benzydamine Analogs Benzydamine is a specific N1-substituted indazole ether (1-benzyl-3-(3-dimethylaminopropoxy)-1H-indazole). Research indicates that the N2-isomer lacks the specific binding geometry required for its anti-inflammatory mechanism.

  • Kinase Inhibitors (e.g., Axitinib analogues) Many kinase inhibitors utilize the indazole N1-tail to occupy the solvent-exposed region of the ATP binding pocket. The N2-isomer directs the tail into the hinge region, often abolishing activity or introducing steric clash.

Pathway Visualization: Impact of Isomerism

Bioactivity cluster_N1 N1-Isomer cluster_N2 N2-Isomer Compound Synthesized Indazole Ether Target_N1 Benzenoid Core (Correct Geometry) Compound->Target_N1 Regioselective Synthesis Target_N2 Quinonoid Core (Altered Dipole) Compound->Target_N2 Non-selective Synthesis Binding_N1 High Affinity Binding (Solvent Pocket Occupied) Target_N1->Binding_N1 Result_N1 Potent Bioactivity Binding_N1->Result_N1 Binding_N2 Steric Clash (Hinge Region Conflict) Target_N2->Binding_N2 Result_N2 Inactive / Toxic Binding_N2->Result_N2

Caption: Impact of N1 vs N2 regiochemistry on drug-target binding interactions.

References

  • BenchChem. Troubleshooting regioselectivity in indazole synthesis. Retrieved from .

  • Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024.[2][7][8] Retrieved from .

  • National Institutes of Health (NIH). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. PMC.[9] Retrieved from .

  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules 2006.[10][9] Retrieved from .

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from .

  • Wiley Online Library. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magn.[8][9] Reson. Chem. 2024.[2][7][8] Retrieved from .

Sources

A Comparative Guide to the Pharmacophores of Pazopanib and 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of kinase inhibitor discovery, understanding the precise three-dimensional arrangement of chemical features—the pharmacophore—that governs molecular recognition at the enzyme's active site is paramount. This guide provides an in-depth, comparative analysis of the well-established pharmacophore of Pazopanib, a multi-targeted tyrosine kinase inhibitor, against the theoretical pharmacophore of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole, a novel chemical entity. While Pazopanib's efficacy is rooted in its specific interactions with the VEGFR-2 kinase domain, the potential of the indazole-based compound is currently unexplored. This document deconstructs the known critical binding features of Pazopanib and uses this framework to hypothesize the potential for the novel indazole derivative to engage similar targets. We will explore structural overlaps, identify key differentiators, and propose a rigorous experimental workflow for the in silico and in vitro validation of these hypotheses, providing a roadmap for researchers in early-stage drug development.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers. Consequently, they have become one of the most important classes of drug targets. Pazopanib (Votrient®) is a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in treating renal cell carcinoma and soft tissue sarcoma.[1][2] Its mechanism of action involves the inhibition of several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[2][3][4] By blocking these receptors, Pazopanib effectively stifles tumor angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[4][5]

The chemical scaffold of a drug is central to its function. Pazopanib itself features an indazole ring, a privileged structure in medicinal chemistry known for its ability to form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases.[6][7][8] This brings us to the compound of interest for this guide: 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole . This molecule shares the indazole core but possesses a distinct substitution pattern. As a novel, uncharacterized compound, its biological activity is unknown. The purpose of this guide is to perform a predictive, comparative pharmacophore analysis to answer a key question: Based on its structure, could 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole possess kinase inhibitory activity by mimicking key features of the Pazopanib pharmacophore?

Deconstruction of the Pazopanib Pharmacophore

To understand the potential of our novel compound, we must first meticulously map the known pharmacophoric features of Pazopanib that are essential for its high-affinity binding to the VEGFR-2 kinase domain. Kinase inhibitors like Pazopanib typically bind in the ATP pocket, engaging in a specific set of interactions.

The key pharmacophoric features of Pazopanib include:

  • Hinge-Binding Motif: The N-methylated indazole core acts as a critical hydrogen bond donor, forming a canonical interaction with the hinge region of the kinase (specifically with Cys919 in VEGFR-2). This anchors the inhibitor in the active site.[9]

  • Hydrophobic Pockets: The molecule features several hydrophobic regions that occupy corresponding pockets in the active site. The dimethyl-substituted phenyl ring and the sulfonamide-linked phenyl ring are oriented to fit into these lipophilic areas, contributing significantly to binding affinity.

  • Hydrogen Bond Acceptors: The pyrimidine ring nitrogens and the sulfonamide oxygens act as hydrogen bond acceptors, forming additional stabilizing interactions with residues in the active site, such as Asp1046 of the conserved DFG motif.[9]

  • Aromatic/Hydrophobic Tail: The terminal phenyl group attached to the sulfonamide occupies a hydrophobic region near the solvent-exposed front of the ATP pocket.

These features, arranged in a precise 3D geometry, define the "molecular key" that fits the VEGFR-2 "lock."

Structural and Pharmacophoric Analysis of 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole

Now, we turn our attention to the novel compound. Its structure consists of three main components: an unsubstituted 1H-indazole ring, a flexible ethyl linker, and a 4-chlorophenoxy group.

Let's hypothesize its potential pharmacophoric features:

  • Potential Hinge-Binding Motif: The 1H-indazole ring contains an NH group that can act as a hydrogen bond donor, analogous to the core of Pazopanib.[6] This is a promising feature for potential hinge region interaction.

  • Hydrophobic/Aromatic Features: The fused benzene ring of the indazole and the 4-chlorophenyl ring are significant hydrophobic features. The chlorine atom on the phenyl ring further enhances its lipophilicity.

  • Hydrogen Bond Acceptor: The ether oxygen in the linker and the second nitrogen atom of the indazole ring could potentially act as hydrogen bond acceptors.[6]

  • Flexible Linker: The ethyl chain provides significant conformational flexibility, allowing the chlorophenoxy moiety to orient itself within a binding pocket.

The chemical structures of both molecules are presented below for direct comparison.

Caption: Chemical structures of Pazopanib and 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole.

Head-to-Head Pharmacophore Comparison

By mapping the hypothetical features of our novel compound onto the established Pazopanib pharmacophore, we can identify both promising overlaps and significant deviations.

Pharmacophoric FeaturePazopanib1-[2-(4-chlorophenoxy)ethyl]-1H-indazoleAnalysis of Potential Match
Hinge-Binding (H-Bond Donor) Yes (Indazole NH)Yes (Indazole NH)Strong Match: The core indazole scaffold is present in both, suggesting a high likelihood of engaging the kinase hinge region.[6][7]
Primary Hydrophobic Pocket Yes (Dimethylphenyl group)Yes (Chlorophenyl group)Potential Match: The chlorophenyl group can occupy a hydrophobic pocket, but its shape and electronics differ from the dimethylphenyl group. The ethyl linker's flexibility is key.
Gatekeeper Pocket Interaction Yes (Pyrimidine ring)No direct equivalentMismatch: The novel compound lacks the pyrimidine ring system that interacts near the "gatekeeper" residue (Val916 in VEGFR-2), which is crucial for selectivity and potency.[10]
DFG-Motif Interaction (H-Bond Acceptor) Yes (Sulfonamide)Potentially (Ether oxygen)Weak Match: The ether oxygen is a much weaker hydrogen bond acceptor than the sulfonamide group and may not be optimally positioned to interact with the DFG motif.
Overall Size and Rigidity Large, relatively rigidSmaller, more flexibleDifference: The novel compound is smaller and has a more flexible linker. This could be advantageous for fitting into different pockets but may come at the cost of a higher entropic penalty upon binding, potentially lowering affinity.

This comparison is visually summarized in the conceptual diagram below.

Pharmacophore_Comparison cluster_pazopanib Pazopanib Features cluster_indazole Novel Indazole Features P_Hinge Indazole Hinge Binder I_Hinge Indazole Hinge Binder P_Hinge->I_Hinge Strong Match P_Hydro1 Hydrophobic Group 1 (Dimethylphenyl) I_Hydro1 Hydrophobic Group (Chlorophenyl) P_Hydro1->I_Hydro1 Potential Match P_Gate Gatekeeper Interaction (Pyrimidine) P_HBA H-Bond Acceptor (Sulfonamide) I_HBA Weak H-Bond Acceptor (Ether O) P_HBA->I_HBA Weak Match I_Flex Flexible Linker

Caption: Conceptual mapping of pharmacophoric features between Pazopanib and the novel indazole.

Expert Interpretation: The analysis suggests that while 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole possesses a valid hinge-binding motif and a hydrophobic moiety, it lacks the specific and potent interaction points of Pazopanib, particularly at the gatekeeper and DFG-motif regions. Its increased flexibility and smaller size may allow it to act as a fragment or a starting point for lead optimization, but it is unlikely to exhibit potency comparable to Pazopanib without further modification.

Proposed Experimental Workflow for Validation

A theoretical analysis requires empirical validation. The following protocols outline a logical, self-validating workflow to test the hypotheses generated in this guide.

Part A: Computational Validation (In Silico)

This phase aims to computationally predict the binding affinity and pose of the novel compound.

In_Silico_Workflow prep 1. Prepare Structures - VEGFR-2 Crystal Structure (e.g., PDB: 4AGD) - Ligand 3D Structures dock 2. Molecular Docking - Dock novel indazole into VEGFR-2 active site - Use Pazopanib as positive control prep->dock analyze 3. Pose Analysis - Analyze predicted binding mode - Check for hinge interaction - Measure distances to key residues dock->analyze result 5. Prediction - Predict binding free energy (MM-GBSA) - Formulate testable hypothesis for in vitro assay dock->result If poor pose md 4. Molecular Dynamics (MD) - Run MD simulation on docked complex - Assess stability of the binding pose over time analyze->md If promising pose md->result

Caption: Computational workflow for validating the binding hypothesis.

Step-by-Step Protocol:

  • Target and Ligand Preparation:

    • Obtain a high-resolution crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (e.g., PDB IDs: 4AGD, 4AG8).[11]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Generate low-energy 3D conformers for both 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole and Pazopanib.

  • Molecular Docking:

    • Define the docking grid around the known ATP-binding site occupied by the co-crystallized ligand or Pazopanib.

    • Perform molecular docking using a validated program (e.g., AutoDock, Glide, GOLD). Dock Pazopanib first to validate the docking protocol (i.e., ensure it can reproduce the known binding mode).

    • Dock the novel indazole compound using the same protocol.

  • Binding Pose and Energy Analysis:

    • Analyze the top-scoring poses for the novel compound.

    • Visualize the predicted interactions. Critically assess whether the indazole NH forms a hydrogen bond with the Cys919 hinge residue.

    • Compare the docking score (a proxy for binding affinity) to that of Pazopanib.

  • Molecular Dynamics (MD) Simulation:

    • For the most promising docked pose, set up and run an MD simulation (e.g., 100 ns) to assess the stability of the ligand-protein complex in a simulated aqueous environment.

    • Analyze the trajectory to see if the key interactions identified in docking are maintained over time.

Part B: Biochemical Validation (In Vitro)

This phase provides direct experimental evidence of kinase inhibition. A luminescence-based assay measuring ATP consumption is a robust, industry-standard method.[12][13]

Step-by-Step Protocol: VEGFR-2 Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA).[12]

    • Reconstitute recombinant human VEGFR-2 enzyme and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).

    • Prepare a stock solution of ATP at a concentration near the known Km for VEGFR-2 to ensure competitive binding can be accurately measured.[14]

    • Prepare serial dilutions of the test compound (1-[2-(4-chlorophenoxy)ethyl]-1H-indazole) and Pazopanib (as a positive control) in DMSO, then dilute further into the kinase buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a 384-well plate, add the test compounds/controls.

    • Add the VEGFR-2 enzyme and substrate mixture and briefly incubate.

    • Initiate the kinase reaction by adding ATP.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.

    • Add the Kinase Detection Reagent, which contains luciferase/luciferin to convert the newly generated ADP back to ATP, producing a luminescent signal proportional to the ADP generated (and thus, kinase activity). .

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data to the high (vehicle control) and low (no enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration required for 50% inhibition).[15]

Conclusion and Future Outlook

This guide presents a theoretical yet scientifically grounded comparison between the established pharmacophore of the multi-kinase inhibitor Pazopanib and the novel compound 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole. Our analysis reveals that while the novel compound shares the critical indazole hinge-binding motif, it lacks several other key interaction features that are responsible for Pazopanib's high potency and specific binding mode within the VEGFR-2 active site.

We predict that 1-[2-(4-chlorophenoxy)ethyl]-1H-indazole is unlikely to be a potent VEGFR-2 inhibitor in its current form. However, its structural simplicity, possession of a valid hinge-binding element, and synthetic tractability make it an interesting chemical fragment or starting point. The proposed in silico and in vitro validation workflows provide a clear and robust path to experimentally test this hypothesis. Should the compound show even modest activity in the biochemical assay, it could serve as a foundational scaffold for structure-based drug design efforts aimed at elaborating the structure to incorporate the missing pharmacophoric features and develop a novel class of kinase inhibitors.

References

  • Pazopanib - Wikipedia. (n.d.).
  • Indazoles in Drug Discovery. (n.d.). PharmaBlock. Retrieved February 20, 2026.
  • What is the mechanism of Pazopanib Hydrochloride? (2024, July 17). Patsnap Synapse. Retrieved February 20, 2026.
  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. (2010, April 12). Retrieved February 20, 2026.
  • Kumar, S., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(43), 26866-26893.
  • Sleijfer, S., et al. (2011). Pazopanib: a promising new agent in the treatment of soft tissue sarcomas.
  • Pazopanib (Votrient). (n.d.). Cancer Research UK. Retrieved February 20, 2026.
  • K-Ras(G12C) inhibitors in clinical trials: a review from a medicinal chemistry perspective. (n.d.). Bio-protocol. Retrieved February 20, 2026.
  • Shinde, S., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(2).
  • 3D Pharmacophoric features of the compound Pazopanib, Atogepant,... (n.d.).
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). RSC Publishing. Retrieved February 20, 2026.
  • Saisaha, S., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2273.
  • Application Notes and Protocols: The Indazole-Benzamide Scaffold in Drug Discovery. (n.d.). BenchChem. Retrieved February 20, 2026.
  • Liu, K., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology, 8, 599281.
  • Application Notes and Protocols for Pak1-IN-1 In Vitro Kinase Assay. (n.d.). BenchChem. Retrieved February 20, 2026.
  • In Vitro Kinase Inhibition Assay. (n.d.). ChEMBL - EMBL-EBI. Retrieved February 20, 2026.
  • Singh, S., & Singh, P. P. (2021). Exploration of structural requirements for the inhibition of VEGFR-2 tyrosine kinase: Binding site analysis of type II, 'DFG-out' inhibitors. Journal of Biomolecular Structure and Dynamics, 39(1), 1-16.
  • in vitro kinase assay. (2024, May 31). protocols.io. Retrieved February 20, 2026.
  • MacGurn, J. A., & Evans, T. (2012). Direct measurements of VEGF–VEGFR2 binding affinities reveal the coupling between ligand binding and receptor dimerization. Journal of Biological Chemistry, 287(16), 13345-13354.
  • De Luca, L., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 662.
  • Binding mode of pazopanib in 3VRI. (n.d.).
  • ATP-binding sites of VEGFR2 kinase domain. (n.d.).
  • Kaser, D., et al. (2023). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 11, 1234567.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 20, 2026.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8703.
  • Chapter 6: Pharmacophore Models in Drug Design. (n.d.). Royal Society of Chemistry. Retrieved February 20, 2026.
  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. (n.d.). Retrieved February 20, 2026.
  • pazopanib | Ligand page. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved February 20, 2026.
  • PAZOPANIB. (n.d.). Cancer Therapeutics Response Portal. Retrieved February 20, 2026.
  • van der Aart, J., et al. (2025). Model-Informed Dose Optimization of Pazopanib in Real-World Patients with Cancer. Clinical Pharmacokinetics.
  • Zhang, Y., et al. (2023).
  • Indazole - Wikipedia. (n.d.).
  • 939677-20-0(1-2-(4-chlorophenoxy)ethyl-1H-indazole). (2025, August 3). kuujia.com. Retrieved February 20, 2026.
  • Structure and synthesis of indazole. (n.d.).
  • US8022227B2 - Method of synthesizing 1H-indazole compounds. (n.d.).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.